Nonafluoropentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9NO/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQYYCKXAKLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400587 | |
| Record name | Nonafluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13485-61-5 | |
| Record name | Nonafluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonafluoropentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nonafluoropentanamide chemical properties and structure
An In-depth Technical Guide to Nonafluoropentanamide: Structure, Properties, and Synthetic Considerations
Executive Summary: This technical guide provides a comprehensive overview of this compound (C₅H₂F₉NO), a perfluorinated amide. It is tailored for researchers, scientists, and professionals in drug development who are interested in the unique properties imparted by extensive fluorination. This document delves into the fundamental chemical and physical properties of this compound, its molecular structure, a plausible synthetic pathway, and its potential applications derived from the characteristics of per- and polyfluoroalkyl substances (PFAS). While specific experimental data for this compound is sparse, this guide synthesizes established principles of fluorine chemistry to offer valuable, field-proven insights.
This compound is a five-carbon amide compound where the entire alkyl chain is perfluorinated. This high degree of fluorination is the primary determinant of its chemical behavior and physical properties.
Nomenclature and Identifiers
A consistent and accurate identification is crucial for any chemical entity in research and development.
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide[1] |
| CAS Number | 13485-61-5[1][2] |
| Molecular Formula | C₅H₂F₉NO[1][2] |
| Molecular Weight | 263.06 g/mol [1][2] |
| Canonical SMILES | C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N[3] |
| InChIKey | ZKWQYYCKXAKLPJ-UHFFFAOYSA-N[1][3] |
Molecular Structure Analysis
The structure of this compound features a short, linear carbon chain saturated with fluorine atoms, terminating in a primary amide functional group (-CONH₂). The carbon-fluorine bond is the strongest single bond in organic chemistry, lending the molecule significant thermal and chemical stability. The electron-withdrawing nature of the nine fluorine atoms profoundly influences the electronic character of the adjacent amide group.
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An In-depth Technical Guide to the Synthesis and Purification of Nonafluoropentanamide
Introduction: The Significance of Nonafluoropentanamide in Modern Chemistry
This compound (C₅H₂F₉NO) is a fluorinated amide that has garnered significant interest within the scientific community, particularly in the fields of materials science and pharmaceutical development.[1] Its unique properties, stemming from the high degree of fluorination, impart exceptional stability and specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory techniques.
I. Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is the nucleophilic addition-elimination reaction between perfluoropentanoyl chloride and ammonia.[3][4] This reaction is robust, proceeds with high yield, and is amenable to scale-up.
Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis proceeds in two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of perfluoropentanoyl chloride.[3][4] The high electronegativity of the fluorine and oxygen atoms inductively withdraws electron density from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3] This initial addition step results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[4] A subsequent deprotonation of the nitrogen atom by another molecule of ammonia yields this compound and ammonium chloride as a byproduct.[3][4][5]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Perfluoropentanoyl chloride (C₅F₉COCl)
-
Concentrated aqueous ammonia (NH₄OH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a low temperature.
-
Addition of Ammonia: To the flask, add a stoichiometric excess of cold, concentrated aqueous ammonia. Begin stirring.
-
Slow Addition of Acyl Chloride: Slowly add perfluoropentanoyl chloride dropwise to the stirred ammonia solution. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions. A white precipitate of this compound and ammonium chloride will form.[4]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete conversion.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dissolve the this compound and extract it from the aqueous layer. The ammonium chloride byproduct will remain in the aqueous phase.[6]
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Repeat the phase separation.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water.
-
Isolation of Crude Product: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
II. Purification of this compound: Achieving High Purity
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for research and development applications.
Purification Techniques
Several techniques can be employed for the purification of this compound, with the choice depending on the scale of the synthesis and the desired final purity.
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For polar fluorinated molecules like this compound, a mixed solvent system may be necessary to achieve optimal results.[7]
Detailed Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., a mixture of a polar and a non-polar solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Given that this compound is a solid at room temperature, simple distillation is not a primary purification method. However, for certain fluorinated compounds, extractive distillation can be employed to separate components that form azeotropes or have close boiling points.[8][9] While not directly applicable to the solid amide, this principle is important in the broader context of purifying fluorinated molecules.[10][11]
For small-scale purification or to achieve very high purity, column chromatography can be an effective method. The choice of stationary phase (e.g., silica gel) and mobile phase (a suitable solvent or solvent mixture) will depend on the polarity of the impurities to be removed.
Visualizing the Purification Process
Caption: Common purification techniques for this compound.
III. Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[12]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
IV. Safety and Handling
As with all laboratory procedures, adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Hazard Information: this compound may cause skin and eye irritation, as well as respiratory irritation.[12] Avoid inhalation of dust and contact with skin and eyes.[13] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[13][14][15]
V. Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₂F₉NO | PubChem[12] |
| Molecular Weight | 263.06 g/mol | PubChem[12] |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | PubChem[12] |
| CAS Number | 13485-61-5 | ChemicalBook[16] |
Conclusion
The synthesis and purification of this compound, while requiring careful execution, are based on well-established and reliable chemical principles. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently produce this valuable fluorinated compound in high purity for a wide range of applications in drug development and materials science.
References
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Physical and chemical properties of perfluorinated amides
An In-Depth Technical Guide to the Physical and Chemical Properties of Perfluorinated Amides
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique World of Perfluorinated Amides
Perfluorinated amides (PFAMs) are a distinctive class of organofluorine compounds characterized by a perfluoroalkyl chain (a carbon backbone where all hydrogen atoms are replaced by fluorine) attached to an amide functional group. This unique structural combination—the highly electronegative and stable C-F bonds of the tail and the polar, hydrogen-bonding capable amide head—imparts a remarkable set of physical and chemical properties. These properties make them valuable as building blocks for pharmaceuticals, functional materials, and high-performance surfactants.[1][2] However, the exceptional stability of the perfluoroalkyl moiety also renders them persistent in the environment, where they can act as precursors to other per- and polyfluoroalkyl substances (PFAS) like perfluorinated carboxylic acids (PFCAs), raising significant environmental and toxicological concerns.[3][4][5]
This guide provides an in-depth exploration of the core physical and chemical characteristics of PFAMs, offering field-proven insights into their behavior, characterization, and synthesis. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fascinating and complex molecules.
Part 1: Core Physical Properties - A Tale of Two Moieties
The physical behavior of perfluorinated amides is governed by the interplay between the robust, oleophobic (oil-repelling), and hydrophobic (water-repelling) perfluoroalkyl chain and the polar amide head.
Physical State, Melting, and Boiling Points
With the exception of very short-chain derivatives, most simple perfluorinated amides are solids at room temperature.[6] Their melting and boiling points are significantly higher than non-fluorinated amide analogues of similar molecular weight.[6][7] This is attributable to two primary factors:
-
Strong Intermolecular Hydrogen Bonding: Primary (RCONH₂) and secondary (RCONHR') amides can act as both hydrogen bond donors (via N-H) and acceptors (via C=O). This creates extensive intermolecular networks that require substantial energy to overcome.[7][8]
-
High Molecular Weight: The substitution of hydrogen (atomic weight ~1) with fluorine (atomic weight ~19) results in a dramatic increase in molecular mass, which enhances van der Waals forces.
The capacity for hydrogen bonding diminishes from primary to secondary amides, and is absent in tertiary amides, leading to a corresponding decrease in melting and boiling points within a series of the same molar mass.[6][8] As the length of the perfluoroalkyl chain increases, so do the melting and boiling points due to increased van der Waals interactions.[9]
Table 1: Physical Properties of Representative Perfluorinated Amides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Perfluorooctanesulfonamide | C₈H₂F₁₇NO₂S | 499.15 | Solid | No Data | No Data |
| N-Methylperfluorooctanamide (MeFOA) | C₉H₄F₁₅NO | 453.11 | Solid | No Data | No Data |
| N-Ethylperfluorooctanamide (EtFOA) | C₁₀H₆F₁₅NO | 467.14 | Solid | No Data | No Data |
| N-[3-(Dimethylamino)propyl]-perfluoroundecanamide | C₁₆H₁₃F₂₁N₂O | 648.25 | Solid | No Data | No Data |
Data sourced from PubChem and other publicly available databases. Specific melting and boiling point data for many individual PFAMs are not widely reported in readily accessible literature.[3][10][11]
Solubility and Surfactant Behavior
The amphiphilic nature of PFAMs—possessing both a polar (hydrophilic) amide head and a nonpolar (hydrophobic and oleophobic) tail—makes them effective surfactants.[12] Their solubility is highly dependent on the solvent and the structure of the amide.
-
Aqueous Solubility: Short-chain PFAMs exhibit some solubility in water due to hydrogen bonding between the amide group and water molecules.[6] However, the large, nonpolar perfluoroalkyl chain rapidly diminishes water solubility as its length increases.
-
Organic Solubility: Solubility in organic solvents is variable. While the perfluoroalkyl chain suggests affinity for nonpolar solvents, its oleophobic nature can limit miscibility with hydrocarbons. They are often more soluble in polar organic solvents.
-
Surfactant Properties: In aqueous solutions, PFAMs act as surfactants, migrating to interfaces and reducing surface tension.[12][13] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into micelles. This behavior is fundamental to their use in applications like fire-fighting foams and surface coatings.[14][15]
Part 2: Chemical Properties and Reactivity
The chemical character of perfluorinated amides is dominated by the extreme stability of the C-F bond and the classic reactivity of the amide functional group.
Thermal and Chemical Stability
Perfluorinated compounds are renowned for their exceptional stability, a direct consequence of the strength of the carbon-fluorine bond (bond energy ~485 kJ/mol).[12][16] This, combined with the "shielding" effect of the fluorine atoms around the carbon backbone, makes the perfluoroalkyl chain highly resistant to degradation by heat, acids, bases, oxidants, and reductants.[12][16]
Hydrolysis of the Amide Bond
While the fluoroalkyl chain is robust, the amide bond is the molecule's reactive center. It is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield a perfluorinated carboxylic acid (PFCA) or sulfonic acid (PFSA) and the corresponding amine (or ammonia for primary amides).[3][17]
Alkaline Hydrolysis Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.
Caption: Mechanism of alkaline hydrolysis of a secondary perfluorinated amide.
This hydrolysis pathway is of major environmental significance, as it represents a key transformation route for PFAMs to form highly persistent and mobile PFCAs in biota and the environment.[3] However, the amide bond in some polyfluorinated amides shows considerable stability; one study noted no degradation of N-ethylperfluorooctanamide (EtFOA) to PFOA after 8 days at pH 8.5.[3] Enzymatic hydrolysis is the more likely pathway in biological systems.[3]
Molecular Interactions and Supramolecular Chemistry
The presence of both C-F bonds and the amide group allows for a range of weak, non-covalent interactions that dictate crystal packing and molecular recognition. These include:
-
N-H···O=C hydrogen bonds (in primary and secondary amides).
-
C-H···O=C hydrogen bonds.
-
Fluorine-mediated interactions (e.g., C-F···F-C contacts).[18]
These interactions are actively studied in the field of crystal engineering and drug design to control the solid-state structure and properties of fluorinated molecules.[18][19][20]
Part 3: Spectroscopic Characterization
Accurate identification and structural elucidation of perfluorinated amides rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Resonances for protons on the nitrogen (N-H) of primary and secondary amides typically appear as broad signals in the range of δ 5-9 ppm. Protons on alkyl groups attached to the nitrogen or the carbonyl carbon will appear in their characteristic regions.[21]
-
¹³C NMR: The carbonyl carbon (C=O) gives a characteristic signal in the downfield region (δ 160-180 ppm). Carbons in the perfluoroalkyl chain are significantly affected by fluorine coupling (JCF), resulting in complex multiplets.
-
¹⁹F NMR: This is the most definitive technique for characterizing the perfluoroalkyl chain. The fluorine atoms at different positions on the chain have distinct chemical shifts, and their coupling patterns provide detailed structural information. It is also a powerful quantitative tool.[22]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the amide functional group. Key absorption bands include:
-
N-H Stretch: Primary amides show two bands around 3500 cm⁻¹ and 3400 cm⁻¹. Secondary amides show a single band around 3440 cm⁻¹.[21]
-
C=O Stretch (Amide I band): A strong, sharp absorption typically appears between 1630 and 1680 cm⁻¹.
-
N-H Bend (Amide II band): Found around 1550-1640 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically from 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for trace analysis of PFAMs in complex matrices like environmental and biological samples.[22][23] Electron Ionization (EI) can be used for structural analysis, while softer ionization techniques like Electrospray Ionization (ESI) are used for sensitive detection, typically observing the [M-H]⁻ ion in negative mode. Tandem MS (MS/MS) is used to generate characteristic fragment ions for unambiguous identification and structural elucidation of isomers.[23]
Part 4: Experimental Protocols
Synthesis: One-Pot N-Perfluoroalkylation–Defluorination
This protocol is adapted from a modern, efficient method for synthesizing N-aryl perfluorinated amides from nitrosoarenes.[1][2][24] It avoids the use of sensitive acid derivatives and proceeds through a versatile hydroxylamine intermediate.
Caption: Workflow for the one-pot synthesis of perfluorinated amides.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the nitrosoarene starting material (1.0 eq), a sodium perfluoroalkanesulfinate (e.g., NaSO₂(CF₂)₃CF₃, 3.0 eq), a radical initiator/catalyst system (e.g., Cu(ClO₄)₂·6H₂O, 1 mol%), and an additive like hydroquinone (1.1 eq) in a suitable solvent such as ethyl acetate (EtOAc).
-
Intermediate Formation: Add an oxidant (e.g., ᵗBuOOH, 3.0 eq) to the mixture and stir at room temperature for approximately 1 hour to facilitate the N-perfluoroalkylation, forming the labile N-perfluoroalkylated hydroxylamine intermediate.
-
Defluorination and Reduction: To the same reaction vessel, carefully add a reducing agent system, such as zinc dust (Zn, ~10 eq) followed by dropwise addition of hydrochloric acid (HCl, e.g., 37% aq). This step reduces an oxaziridine intermediate to an iminoyl fluoride.[1][24]
-
Hydrolysis: The iminoyl fluoride intermediate is hydrolyzed in situ under the acidic aqueous conditions to afford the final N-aryl perfluorinated amide.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure perfluorinated amide.
-
Validation: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS).
Characterization: Spectroscopic Analysis of a Perfluorinated Amide
This protocol outlines the steps for characterizing a synthesized PFAM.
Methodology:
-
NMR Spectroscopy:
-
Dissolve 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integrations. Correlate the signals to the molecular structure.[25]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid product as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000–400 cm⁻¹.
-
Identify and assign the characteristic absorption bands for N-H, C=O, and C-F bonds.[25]
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.
-
Acquire a full-scan mass spectrum using ESI in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.[23][25]
-
Conclusion
Perfluorinated amides are a class of molecules defined by duality. Their combination of a hyper-stable perfluoroalkyl chain and a reactive, polar amide group results in a unique profile of high stability, surfactant properties, and specific reactivity. These characteristics have been harnessed in advanced materials and are of increasing interest in medicinal chemistry for modulating the physicochemical properties of drug candidates.[1][26][27][28] Concurrently, their role as environmental contaminants and precursors to persistent pollutants necessitates a deep and thorough understanding of their chemical behavior and fate. The synthetic and analytical protocols detailed herein provide a framework for the reliable synthesis and rigorous characterization required to further explore both the applications and implications of these important fluorinated compounds.
References
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Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2539–2543. [Link]
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Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC - NIH. [Link]
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Benskin, J. P., De Silva, A. O., Martin, J. W. (2012). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 46(11), 5781-5789. [Link]
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Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Perfluoroalkyls. U.S. Department of Health and Human Services. [Link]
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Nonafluoropentanamide: A Comprehensive Technical Guide to its Solubility in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonafluoropentanamide (C₅H₂F₉NO) is a highly fluorinated amide with potential applications in specialized fields, including pharmaceuticals and material science.[1] Its unique molecular structure, characterized by a perfluorinated butyl chain and a terminal amide group, imparts distinct physicochemical properties that significantly influence its behavior in solution. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in research and development, particularly in formulation science and drug delivery. This guide provides a detailed analysis of the theoretical principles governing the solubility of this compound, offers qualitative predictions of its solubility in various organic solvent classes, and presents robust experimental protocols for its quantitative determination. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this unique compound.
Introduction: The Significance of this compound
This compound, with the IUPAC name 2,2,3,3,4,4,5,5,5-nonafluoropentanamide, is a fascinating molecule that exists at the interface of hydrocarbon and perfluorocarbon chemistry.[1] The presence of a polar amide functional group attached to a highly electronegative and sterically demanding perfluoroalkyl chain results in a compound with low surface energy, high density, and unique intermolecular interaction capabilities. These properties make it a subject of interest for applications where chemical inertness, thermal stability, and specific solvation characteristics are desired.
In the realm of drug development, understanding the solubility of novel compounds is a cornerstone of preclinical research. It directly impacts formulation strategies, bioavailability, and the design of effective delivery systems. For a compound like this compound, which may find use as a specialized solvent, an excipient, or a building block for advanced materials, a comprehensive solubility profile is not just beneficial—it is essential. This guide aims to bridge the current knowledge gap by providing a detailed exploration of its solubility characteristics.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound's structure is a tale of two distinct halves:
-
The Perfluorobutyl Chain (-C₄F₉): This portion of the molecule is characterized by the high electronegativity of fluorine atoms, which creates strong C-F bonds and a nonpolar, electron-rich sheath around the carbon backbone. This "fluorous" character leads to weak van der Waals forces and a tendency to segregate from both polar and nonpolar hydrocarbon-based solvents, a phenomenon known as the "fluorous effect."
-
The Amide Group (-CONH₂): In stark contrast, the amide group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen). This functional group typically imparts hydrophilicity and promotes solubility in polar solvents.
The juxtaposition of these two moieties within the same molecule results in an amphipathic character, but one that is distinct from traditional hydrocarbon amphiphiles. The solubility of this compound is therefore a delicate balance between the solvophobic nature of the perfluoroalkyl chain and the solvophilic nature of the amide head.
Theoretical Framework for Solubility Prediction
The age-old axiom of "like dissolves like" provides a foundational principle for predicting solubility. For this compound, this principle must be applied with nuance.
Intermolecular Forces at Play
The primary intermolecular forces that will govern the dissolution of this compound are:
-
Dipole-Dipole Interactions: The polar amide group will readily interact with polar solvents.
-
Hydrogen Bonding: The ability of the amide group to form hydrogen bonds is a significant driver for solubility in protic solvents.
-
Fluorophilic/Fluorophobic Interactions: The perfluoroalkyl chain will preferentially interact with other fluorous molecules or highly fluorinated solvents. It will be repelled by both hydrocarbon and, to a lesser extent, polar solvents.
The Fluorous Effect
A key concept in understanding the solubility of highly fluorinated compounds is the "fluorous effect." This refers to the tendency of perfluorinated chains to self-associate and segregate from hydrocarbon and aqueous environments. This effect can be harnessed to achieve selective separations, but it also presents a challenge for solubilization in common organic solvents. Solvents that are "fluorophilic" (e.g., perfluorinated alkanes, highly fluorinated ethers) are most likely to effectively solvate the perfluoroalkyl chain.
Qualitative Solubility Profile in Common Organic Solvents
While specific experimental data for this compound is scarce in publicly available literature, we can make educated predictions based on its structure and the principles outlined above. The following table provides a qualitative assessment of its expected solubility in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The amide group will interact favorably, but the large perfluoroalkyl chain will limit overall solubility. Shorter-chain alcohols are expected to be more effective than water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the amide group and have significant dipole moments that can solvate the polar head. Their less-structured nature compared to protic solvents may better accommodate the bulky fluorous tail. |
| Nonpolar | Hexane, Toluene | Very Low | These solvents lack the polarity to effectively solvate the amide group, and while they are nonpolar, the "fluorous" nature of the C-F bonds makes them incompatible with hydrocarbon-based nonpolar solvents. |
| Halogenated | Chloroform, Dichloromethane | Low to Moderate | The polarity of these solvents may offer some interaction with the amide group, but a significant mismatch with the fluorous chain remains. |
| Fluorinated | Perfluorohexane, Trifluorotoluene | High | These solvents are "like" the perfluoroalkyl portion of this compound and are therefore expected to be excellent solvents. |
Experimental Protocol for Quantitative Solubility Determination
Given the lack of definitive public data, experimental determination of this compound's solubility is crucial for any research or development application. The following is a standardized protocol based on the isothermal shake-flask method, which is considered a gold standard for solubility measurement.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period is essential to confirm saturation.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of excess solid. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method. c. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). d. Construct a calibration curve from the standard solutions. e. Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Data Analysis and Reporting
The solubility should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Drug Development
A clear understanding of this compound's solubility is a prerequisite for its exploration in pharmaceutical applications. Potential areas of interest include:
-
Formulation of Poorly Soluble Drugs: Its unique solvation properties might be leveraged to dissolve drug candidates that are intractable in common excipients.
-
Specialized Drug Delivery Systems: The fluorous nature of the molecule could be exploited in the design of novel emulsions, gels, or depots for controlled release applications.
-
Medical Device Coatings: Low surface energy coatings derived from or containing this compound could reduce biofouling on medical implants.
The choice of an appropriate solvent during synthesis, purification, and formulation is critical, and the data generated using the protocols in this guide will be invaluable for these processes.
Conclusion
This compound presents a unique and challenging solubility profile due to the opposing characteristics of its polar amide head and its nonpolar, fluorous tail. While quantitative experimental data remains to be broadly published, a strong theoretical understanding allows for reasoned predictions of its behavior in various organic solvents. Polar aprotic and fluorinated solvents are anticipated to be the most effective for solubilization.
For researchers and drug development professionals, the path forward is clear: the theoretical predictions laid out in this guide must be complemented by rigorous experimental validation. The provided protocol for solubility determination offers a robust framework for generating the high-quality data necessary to unlock the full potential of this compound in innovative applications.
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Navigating the Frontiers of Fluorochemistry: A Technical Guide to the Safe Handling and Management of Nonafluoropentanamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Safety in Advanced Pharmaceutical Research
The pursuit of novel therapeutic agents invariably leads researchers to explore unique chemical entities. Nonafluoropentanamide, a per- and polyfluoroalkyl substance (PFAS), represents a class of compounds with significant potential in medicinal chemistry and drug development. However, its distinct chemical properties necessitate a comprehensive and proactive approach to safety. This guide, intended for laboratory personnel engaged in the research and development of fluorinated compounds, provides an in-depth framework for the safe handling, storage, and disposal of this compound. By fostering a deep understanding of its hazard profile and implementing robust safety protocols, we can ensure the well-being of researchers while advancing scientific discovery.
Section 1: Chemical and Physical Profile of this compound
A thorough understanding of a compound's properties is the bedrock of its safe handling. This compound is a solid, highly fluorinated amide with the following key identifiers and characteristics:
| Property | Value | Source |
| Chemical Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | |
| CAS Number | 13485-61-5 | , |
| Molecular Formula | C₅H₂F₉NO | |
| Molecular Weight | 263.06 g/mol | |
| Physical Form | Solid |
This table summarizes the key chemical and physical properties of this compound.
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential health effects.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a thorough risk assessment before any handling of the substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Given its nature as a fine solid, the risk of aerosolization during handling is a key consideration.
The Broader Context: Per- and Polyfluoroalkyl Substances (PFAS)
This compound belongs to the broader class of PFAS, which are characterized by their extreme persistence in the environment, leading to the moniker "forever chemicals." While the specific toxicological profile of this compound is not extensively documented, the general concerns associated with PFAS include potential bioaccumulation and long-term health effects. Therefore, a precautionary principle should be adopted, aiming to minimize all potential exposures.
Section 3: Occupational Exposure Limits and Control Banding
Currently, there are no established official Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), for this compound.
In the absence of a specific OEL, a risk-based approach known as control banding is recommended.[2][3][4] Control banding is a validated method that groups workplace chemical hazards into predefined categories or "bands" based on their toxicity and exposure potential to recommend appropriate control measures.[2][3][4][5] The National Institute for Occupational Safety and Health (NIOSH) provides a process for occupational exposure banding for chemicals without established OELs.[6][7][8]
Based on the GHS classifications for this compound (skin, eye, and respiratory irritant), it would fall into a moderate hazard band. This necessitates the implementation of stringent engineering controls and a comprehensive personal protective equipment (PPE) program.
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount, prioritizing engineering controls to minimize reliance on PPE.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Enclosure: For repetitive or larger-scale operations, the use of glove boxes or other enclosed systems is recommended to provide the highest level of containment.
-
Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for safeguarding against direct contact with this compound.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against airborne particles and potential splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove.
-
Lab Coat: A lab coat with long sleeves and a buttoned front is required.
-
Apron: For larger quantities or tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.
Caption: PPE Donning and Doffing Workflow.
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to prevent contamination and exposure.
Handling
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood or powder containment hood.
-
Use disposable weigh boats to minimize contamination of balances.
-
Handle the solid with care to avoid generating dust.
-
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Section 6: Spill and Emergency Procedures
Prompt and appropriate action in the event of a spill is critical to mitigate potential hazards.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the institution's emergency response team.
-
Don PPE: Before beginning cleanup, don the appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.
-
Carefully sweep the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wipe clean with disposable cloths.
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Caption: this compound Spill Response Workflow.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 7: Disposal Considerations
As a member of the PFAS family, the disposal of this compound and any materials contaminated with it requires special attention to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound must be classified and handled as hazardous waste.
-
Recommended Disposal Methods: Based on the U.S. Environmental Protection Agency (EPA) guidance for PFAS, the following are the recommended disposal methods:[9][10][11][12]
-
High-Temperature Incineration: Destruction in a hazardous waste incinerator at temperatures exceeding 1,100°C is the preferred method to achieve complete mineralization.[13]
-
Hazardous Waste Landfill: If incineration is not feasible, disposal in a permitted Subtitle C hazardous waste landfill with a leachate collection and treatment system is an acceptable alternative.[11][13]
-
-
Prohibited Disposal Methods:
-
Drain Disposal: Do not dispose of this compound or its solutions down the drain.
-
General Waste: Do not dispose of contaminated materials in the regular trash.
-
Section 8: Conclusion
This compound presents both opportunities and challenges in the field of drug development. A comprehensive understanding of its properties and associated hazards, coupled with the diligent implementation of the safety protocols outlined in this guide, is essential for protecting the health and safety of laboratory personnel. By embracing a culture of safety and responsibility, the scientific community can continue to explore the potential of fluorinated compounds while minimizing risks.
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Methodological & Application
Application Notes & Protocols: Nonafluoropentanamide as a Surface Modifying Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Nonafluoropentanamide (NFPA) as a surface modifying agent. This compound is a short-chain perfluorinated compound designed to create low-energy surfaces exhibiting both hydrophobic and oleophobic properties. These characteristics are critical in applications ranging from biomedical devices and microfluidics to advanced materials. This guide details the fundamental principles of NFPA-mediated surface modification, step-by-step protocols for substrate preparation and monolayer deposition, and standard methods for surface characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for achieving consistent and reliable surface modification.
Introduction to this compound (NFPA)
This compound, with the chemical structure CF₃(CF₂)₃CONH₂, is a five-carbon amide bearing a perfluorinated alkyl tail. Its molecular design is purposeful: the amide headgroup (-CONH₂) provides a reactive anchor for attaching to various substrates, while the densely packed, low-polarizability C-F bonds of the nonafluorobutyl tail create a low-energy interface that repels both water and oils.[1][2]
Chemical Properties:
-
IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentanamide[1]
-
CAS Number: 13485-61-5[3]
-
Molecular Formula: C₅H₂F₉NO[1]
-
Molecular Weight: 263.06 g/mol [1]
The use of short-chain perfluorinated compounds like NFPA is of increasing interest as an alternative to long-chain fluorocarbons (PFCs), addressing environmental and biological persistence concerns while still achieving significant surface energy reduction.[4]
Fundamental Principles & Mechanism of Action
The efficacy of NFPA as a surface modifier hinges on its ability to form a dense, oriented self-assembled monolayer (SAM) on a substrate. This process is governed by two key molecular interactions:
-
Surface Anchoring (The Headgroup): The primary amide (-CONH₂) headgroup serves as the attachment point. On hydroxylated surfaces, such as those of silicon wafers (SiO₂), glass, or many metal oxides, the amide group can form hydrogen bonds or undergo a condensation reaction with surface hydroxyl (-OH) groups. This anchors the molecule to the substrate.[1]
-
Monolayer Formation (The Tail): The perfluorinated alkyl chains (-C₄F₉) are sterically demanding and exhibit weak intermolecular van der Waals forces. To minimize free energy, these rigid, helical chains pack tightly and orient themselves away from the substrate, exposing a uniform surface of low-energy -CF₃ groups.[4] It is this dense fluorinated interface that imparts the hydrophobic and oleophobic properties to the modified surface.[5]
The diagram below illustrates the self-assembly mechanism of NFPA on a hydroxylated substrate.
Caption: Mechanism of NFPA self-assembly on a hydroxylated surface.
Experimental Workflow Overview
Achieving a high-quality, low-energy surface with NFPA requires a systematic approach. The workflow involves rigorous cleaning and activation of the substrate, followed by the controlled deposition of the NFPA monolayer, and finally, characterization to validate the result.
Caption: General experimental workflow for surface modification with NFPA.
Protocols
4.1 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat.
-
Chemical Handling: this compound is classified as a skin, eye, and respiratory irritant.[1] Handle only in a well-ventilated fume hood.
-
RCA-1 Clean: The RCA-1 solution is highly corrosive and involves strong bases and oxidizers. It must be prepared and used in a designated wet bench within a fume hood. Adhere strictly to institutional safety protocols for handling these chemicals.[6][7]
4.2 Protocol 1: Substrate Preparation (Silicon Wafer)
This protocol describes the RCA-1 clean, a standard method for removing organic contaminants and creating a clean, hydrophilic, hydroxyl-terminated silicon dioxide (SiO₂) surface.[8][9]
-
Materials:
-
Silicon wafers
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ammonium hydroxide (NH₄OH, 27-30%, electronic grade)
-
Hydrogen peroxide (H₂O₂, 30%, electronic grade)
-
Teflon wafer cassette and tweezers
-
Pyrex or quartz beakers
-
Hot plate
-
-
Procedure:
-
Pre-Clean (Optional): For visibly contaminated wafers, perform a solvent clean by sonicating for 10 minutes each in acetone, then methanol, followed by a thorough DI water rinse.[10]
-
Prepare RCA-1 Solution: In a Pyrex beaker inside a fume hood, prepare the solution in a 5:1:1 ratio of DI H₂O : NH₄OH : H₂O₂.
-
Causality: The mixture of a base (NH₄OH) and an oxidizing agent (H₂O₂) effectively removes organic residues through oxidative desorption.[8]
-
Action: Add 325 mL of DI water. Add 65 mL of NH₄OH. Heat the mixture to 70-75 °C.
-
CRITICAL STEP: Once at temperature, carefully remove the beaker from the hotplate and add 65 mL of H₂O₂. The solution will bubble, indicating it is active.[6]
-
-
Wafer Immersion: Place the silicon wafers in a Teflon cassette and immerse them in the hot RCA-1 solution for 15 minutes. This step etches and re-grows a thin, clean, hydrated oxide layer.[7]
-
Rinsing: Transfer the wafer cassette to a rinse tank with overflowing DI water. Rinse for at least 10 minutes.
-
Drying: Remove the wafers and dry them under a stream of high-purity nitrogen gas. The surface should be hydrophilic, with a water contact angle <10°. Store in a clean, sealed container until use.
-
4.3 Protocol 2: NFPA Monolayer Deposition by Dip-Coating
-
Materials:
-
Cleaned, hydroxylated substrates (from Protocol 1)
-
This compound (NFPA)
-
Anhydrous solvent (e.g., Toluene or Hexane, <50 ppm H₂O)
-
Dip-coater instrument (or manual setup)
-
Oven or hot plate for annealing
-
-
Procedure:
-
Solution Preparation: In the fume hood, prepare a 1-5 mM solution of NFPA in the chosen anhydrous solvent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Causality: Anhydrous solvent is critical to prevent premature reaction or aggregation of NFPA and to avoid introducing a competing water layer on the substrate surface.
-
-
Dip-Coating:
-
Mount the cleaned substrate onto the dip-coater arm.
-
Immerse the substrate into the NFPA solution at a constant speed (e.g., 20 mm/min).
-
Incubation: Allow the substrate to remain immersed for 30-60 minutes. This provides sufficient time for the NFPA molecules to diffuse to the surface and self-assemble.
-
Withdrawal: Withdraw the substrate from the solution at a slow, constant speed (e.g., 5 mm/min).
-
Causality: A slow, steady withdrawal is crucial. It allows the solvent to evaporate evenly, leaving behind an ordered monolayer without depositing excess material.
-
-
Rinsing: Gently rinse the coated substrate with fresh anhydrous solvent to remove any physisorbed (non-bonded) molecules.
-
Annealing (Curing): Place the coated substrate in an oven or on a hot plate at 100-120 °C for 30-60 minutes.
-
Causality: Thermal annealing provides the energy to drive the condensation reaction between the amide headgroup and surface hydroxyls, forming a more robust covalent or strongly hydrogen-bonded attachment. It also helps to remove residual solvent and improve the packing density of the monolayer.
-
-
Final Rinse & Dry: After cooling, perform a final rinse with the solvent and dry with nitrogen gas. The surface is now ready for characterization.
-
Characterization and Expected Results
5.1 Protocol 3: Surface Wettability via Contact Angle Goniometry
The primary method to validate the success of the surface modification is to measure the static water contact angle. A significant increase in contact angle indicates the formation of a low-energy, hydrophobic surface.
-
Procedure:
-
Place the NFPA-modified substrate on the goniometer stage.[11]
-
Using a high-precision syringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.[5]
-
Capture a high-resolution image of the droplet at the liquid-solid-air interface.
-
Use the instrument's software to analyze the image and calculate the angle formed between the substrate baseline and the tangent of the droplet.[12]
-
Repeat the measurement at a minimum of three different locations on the surface to ensure uniformity and calculate the average and standard deviation.
-
5.2 Expected Quantitative Data
The table below summarizes the expected water contact angle (WCA) values for a silicon wafer at different stages of the process. Since specific data for NFPA is not widely published, a representative value for a similar low-energy perfluorinated surface (Perfluoroalkoxy alkane, PFA) is provided for comparison.[6]
| Surface Condition | Expected Static Water Contact Angle (θ) | Rationale |
| Uncleaned Silicon Wafer | 30° - 50° | Surface is typically covered with native oxide and organic contaminants. |
| After RCA-1 Clean | < 10° | The surface is clean, with a highly hydrophilic, hydroxylated SiO₂ layer.[13] |
| After NFPA Modification | > 90° | The formation of a dense, fluorinated monolayer creates a low-energy, hydrophobic surface. |
| Reference: PFA Surface | 95.4°[6] | A comparable short-chain fluorinated material exhibiting typical hydrophobicity. |
5.3 Advanced Characterization: X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to confirm the chemical composition of the modified surface. A successful NFPA coating will show characteristic peaks for fluorine (F 1s at ~688-689 eV) and changes in the C 1s spectrum indicating the presence of C-F bonds (peaks at ~291-293 eV for -CF₂ and -CF₃ groups).[4][14] This provides definitive evidence that the NFPA molecule is present on the surface.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Contact Angle (< 80°) | 1. Incomplete monolayer formation. 2. Contaminated substrate or solvent. 3. Disordered monolayer. | 1. Increase incubation time during dip-coating. 2. Use fresh, electronic-grade chemicals and anhydrous solvents. Re-run substrate cleaning protocol. 3. Decrease withdrawal speed during dip-coating; ensure proper annealing. |
| High Contact Angle Hysteresis | 1. Surface roughness. 2. Chemical heterogeneity (patchy coating). | 1. Start with a smoother substrate (prime-grade wafer). 2. Ensure complete substrate immersion and uniform withdrawal. Check NFPA solution for particulates. |
| Visible Haze or Film on Surface | 1. NFPA concentration too high. 2. Withdrawal speed too fast. 3. Inadequate rinsing. | 1. Reduce NFPA concentration to 1-2 mM. 2. Decrease withdrawal speed to allow for proper monolayer self-assembly. 3. Perform a more thorough rinse with fresh solvent after withdrawal. |
References
-
3D Printing of Sandstone Analogues and Its Implications for Fluid Transport Phenomena. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
RCA clean. (2023, December 26). In Wikipedia. [Link]
-
Biolin Scientific. (2024). Wafer cleaning process - RCA cleaning and contact angle. Retrieved January 18, 2026, from [Link]
-
UBC Nanofab. (n.d.). RCA-1 Si wafer cleaning. Retrieved January 18, 2026, from [Link]
-
INRF. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Harkai, E., et al. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]
-
Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it? Retrieved January 18, 2026, from [Link]
-
Biolin Scientific. (n.d.). Contact Angle Measurements. Retrieved January 18, 2026, from [Link]
-
Droplet Lab. (2024). 10 Essential Steps for Achieving Reproducible Contact Angle. Retrieved January 18, 2026, from [Link]
-
Bourlinos, A. B., et al. (2003). Graphite Oxide: Chemical Reduction to Graphite and Surface Modification with Primary Aliphatic Amines and Amino Acids. Langmuir. [Link]
-
ResearchGate. (n.d.). XPS investigation of the FG sample. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Tunable Synthesis of Predominant Semi-Ionic and Covalent Fluorine Bonding States on a Graphene Surface. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films. Retrieved January 18, 2026, from [Link]
-
Rogalski, M., et al. (2020). What Is the Value of Water Contact Angle on Silicon? Nanomaterials. [Link]
-
MDPI. (n.d.). Surface Modification of a Graphite Felt Cathode with Amide-Coupling Enhances the Electron Uptake of Rhodobacter sphaeroides. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). (a) The formation of a polyamide with hydroxyl groups via an amidation... Retrieved January 18, 2026, from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved January 18, 2026, from [Link]
-
Journal of Materials Chemistry A. (n.d.). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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- 5. Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application of Nonafluoropentanamide in Polymer Chemistry: A Technical Guide
Introduction to Nonafluoropentanamide
This compound (C₅H₂F₉NO) is a fluorinated amide with the IUPAC name 2,2,3,3,4,4,5,5,5-nonafluoropentanamide.[1] Its chemical structure consists of a short perfluorinated butyl chain attached to an amide functional group. This unique combination of a highly fluorinated, hydrophobic tail and a reactive amide head group suggests its potential utility in various areas of polymer chemistry. The presence of the electron-withdrawing nonafluorobutyl group is expected to significantly influence the reactivity of the amide group and impart unique properties to any resulting polymeric materials.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₂F₉NO |
| Molecular Weight | 263.06 g/mol [1] |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide[1] |
| Structure | A primary amide with a perfluorinated butyl group |
| Classification | Per- and polyfluoroalkyl substance (PFAS)[1] |
Hypothetical Application 1: this compound as a Chain Terminator and Surface Modifier in Polyamide Synthesis
Scientific Rationale
The primary amide functionality of this compound allows it to potentially act as a monofunctional reactant in a polycondensation reaction with dicarboxylic acids and diamines, the building blocks of polyamides.[2][3][4] By participating in the reaction, it would terminate the growing polymer chain, thereby controlling the molecular weight of the resulting polyamide. The perfluorinated tail would then be located at the end of the polymer chain. When blended with an unmodified polyamide, these end-functionalized chains would preferentially migrate to the surface, creating a low-surface-energy, hydrophobic, and chemically resistant polymer surface.
Experimental Workflow: Synthesis of Surface-Modified Polyamide 6,6
Caption: Workflow for the synthesis of polyamide 6,6 with this compound as a chain terminator.
Detailed Protocol
Materials:
-
Hexamethylenediamine
-
Adipoyl chloride
-
This compound
-
Triethylamine (as an acid scavenger)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve hexamethylenediamine and triethylamine in anhydrous NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve adipoyl chloride in anhydrous NMP.
-
Slowly add the adipoyl chloride solution to the hexamethylenediamine solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Dissolve a calculated amount of this compound (e.g., 1-5 mol% relative to the diamine) in a small amount of NMP.
-
Add the this compound solution to the reaction mixture and continue stirring for an additional 1-2 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of deionized water.
-
Filter the white polymer precipitate and wash it thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Expected Polymer Properties and Characterization
The incorporation of this compound is expected to modify the properties of the resulting polyamide.
Table of Expected Property Changes:
| Property | Standard Polyamide 6,6 | Polyamide 6,6 with this compound | Rationale |
| Surface Energy | High | Low | Migration of perfluoroalkyl chains to the surface. |
| Water Contact Angle | ~70° | >100° | Increased surface hydrophobicity due to fluorine content. |
| Chemical Resistance | Good | Excellent | Inertness of the C-F bond. |
| Molecular Weight | High | Controlled (Lower) | Chain termination by the monofunctional amide. |
| Thermal Stability | ~260 °C (Tm) | Similar Tm, potentially slightly lower | The bulk of the polymer remains Polyamide 6,6. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the incorporation of the nonafluoropentyl group into the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bonds and C-F stretches.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Contact Angle Goniometry: To measure the water contact angle and assess the hydrophobicity of the polymer surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the polymer surface and confirm the presence of fluorine.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the modified polyamide.
Hypothetical Application 2: Surface Grafting of this compound onto Polymer Surfaces
Scientific Rationale
For pre-existing polymer materials, the amide group of this compound can be chemically grafted onto surfaces that have been pre-functionalized with reactive groups such as carboxylic acids or isocyanates.[5][6] This approach allows for the targeted modification of a polymer's surface properties without altering its bulk characteristics. Plasma treatment or wet chemical oxidation can be used to introduce carboxylic acid groups on the surface of polymers like polyethylene or polypropylene.[6] this compound can then be coupled to these groups using standard amide bond formation chemistry.
Experimental Workflow: Plasma Treatment and Grafting
Caption: Workflow for the surface grafting of this compound onto a polymer substrate.
Detailed Protocol
Materials:
-
Polymer substrate (e.g., polyethylene film)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Isopropanol
-
Deionized water
Procedure:
-
Clean the polymer substrate by sonicating in isopropanol and deionized water, then dry under a stream of nitrogen.
-
Activate the polymer surface by exposing it to oxygen plasma for a specified time (e.g., 1-5 minutes) to generate carboxylic acid groups.
-
Prepare a solution of EDC and NHS in MES buffer (pH ~6.0).
-
Immerse the plasma-treated polymer in the EDC/NHS solution for 15-30 minutes to activate the surface carboxylic acid groups.
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of MES buffer and a co-solvent like DMF if solubility is an issue).
-
Transfer the activated polymer substrate to the this compound solution and allow it to react for 12-24 hours at room temperature with gentle agitation.
-
After the reaction, remove the substrate and wash it thoroughly with deionized water and then sonicate in isopropanol to remove any unreacted this compound and coupling agents.
-
Dry the surface-modified polymer under a stream of nitrogen.
Expected Surface Properties and Characterization
The grafting of this compound is expected to significantly alter the surface characteristics of the polymer.
Table of Expected Surface Property Changes:
| Property | Untreated Polymer (e.g., PE) | Surface-Grafted Polymer | Rationale |
| Surface Chemistry | Primarily C-H bonds | Presence of C-F and amide bonds | Successful grafting of this compound. |
| Water Contact Angle | ~90-100° | >120° (potentially superhydrophobic) | High density of perfluoroalkyl chains on the surface. |
| Surface Energy | Low | Very Low | The low surface energy of fluorinated compounds. |
| Coefficient of Friction | Moderate | Low | Lubricious nature of fluorinated surfaces. |
Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine and nitrogen on the surface and to determine the chemical states of the elements, verifying the amide bond formation.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To detect the characteristic vibrations of the grafted amide and C-F bonds on the polymer surface.
-
Contact Angle Goniometry: To measure static and dynamic contact angles with water and other liquids to quantify the change in wettability and surface energy.
-
Atomic Force Microscopy (AFM): To investigate any changes in surface morphology and roughness resulting from the plasma treatment and grafting process.
Conclusion
While direct, documented applications of this compound in polymer chemistry are scarce, its chemical structure strongly suggests its potential as a valuable building block for creating advanced polymeric materials. The hypothetical applications presented herein—as a chain terminator for surface modification in polyamide synthesis and as a grafting agent for polymer surfaces—are based on sound chemical principles. These detailed protocols and characterization methods provide a solid foundation for researchers to explore the utility of this compound and to potentially develop novel fluorinated polymers with tailored properties for a wide range of applications, from high-performance coatings to advanced biomedical devices. Further experimental validation is necessary to confirm these proposed applications and to fully elucidate the structure-property relationships of polymers incorporating this unique fluorinated amide.
References
- Amine‐catalyzed Synthesis of Fluorine‐containing Polymers through Halogen Bonding. (n.d.).
- Surface Treatment of Polymer Membranes for Effective Biofouling Control. (2023). MDPI.
- Surface treatment of polymers. (1999).
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020).
- Polyamides and precursors. (n.d.). BASF.
- This compound. (n.d.). PubChem.
- Amide-Functionalized Polyolefins and Facile Post-Transformations. (2023).
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020).
- Amide library formation using a “by-product-free” activation/coupling sequence. (2003).
- Versatile Pre-Polymer Platform for Controlled Tailoring of Quantum Dot Surface Properties. (n.d.).
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021).
- Polymer Surface Treatment and Coating Technologies. (2014).
- Polymer Surface Treatment and Co
- What Fillers Are Used In Polyamide? (2023). YouTube.
- Polyamides (A2 Chemistry). (2021). YouTube.
- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. (2021). Frontiers.
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022).
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Royal Society of Chemistry.
- Rational design and topochemical synthesis of polymorphs of a polymer. (2023). Nanyang Technological University.
- Two Step Synthesis of Hydroxyl Group Polyimide Based on 2,2-Bis(Amino-4-Hydroxyphenyl)hexafluoropropane. (n.d.).
Sources
Application Notes and Protocols for Nonafluoropentanamide Surface Treatment
Introduction: The Power of Fluorination in Surface Engineering
In the realm of advanced materials and surface science, the ability to precisely control the interfacial properties of a substrate is paramount. Nonafluoropentanamide (C₅H₂F₉NO) is a highly fluorinated organic molecule that offers a powerful tool for modifying surfaces to achieve unique and desirable characteristics. The high electronegativity and low polarizability of the fluorine atoms in its perfluoroalkyl chain result in exceptionally low surface energy.[1] This translates to surfaces that are highly hydrophobic (water-repellent) and oleophobic (oil-repellent), a property crucial in a multitude of applications ranging from biomedical devices to microelectronics and protective coatings.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for surface treatment. We will delve into the underlying principles of the surface modification process, provide detailed step-by-step protocols for its application, and discuss methods for characterizing the resulting fluorinated surface. The causality behind each experimental choice will be explained to ensure a deep understanding of the protocol and to allow for informed modifications to suit specific research needs.
The amide functional group of this compound offers a reactive handle for covalent attachment to appropriately functionalized surfaces, leading to the formation of robust and stable self-assembled monolayers (SAMs).[4][5] This covalent linkage is a key advantage over physically adsorbed coatings, ensuring the longevity and durability of the surface treatment.[4]
Materials and Reagents
Reagents
-
This compound (CAS No. 13485-61-5)
-
Anhydrous solvent (e.g., Toluene, Isopropanol, or a specialty fluorinated solvent)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Nitrogen gas (high purity)
-
(Optional) Silane coupling agent with an amine-reactive group (e.g., (3-Aminopropyl)triethoxysilane for hydroxylated surfaces)
-
(Optional) Acid or base for surface activation (e.g., Piranha solution, NaOH/H₂O₂) - EXTREME CAUTION REQUIRED
Equipment
-
Fume hood
-
Ultrasonic bath
-
Spin coater or dip coater
-
Hot plate or vacuum oven
-
Glassware (beakers, flasks, graduated cylinders)
-
Pipettes and tips
-
Substrates for coating (e.g., silicon wafers, glass slides, metal coupons)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene)
Experimental Protocols
The following protocols are designed to be a comprehensive guide. Depending on the substrate and the desired surface properties, certain steps may need to be optimized.
PART 1: Substrate Preparation - The Foundation for a Perfect Coating
The quality of the this compound coating is critically dependent on the cleanliness and reactivity of the substrate surface. The goal of this step is to remove organic and inorganic contaminants and to ensure the presence of appropriate functional groups for the coating to adhere to.
1.1. General Cleaning Protocol (for most glass and silicon substrates):
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes. This step removes organic residues.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes to remove any remaining organic contaminants and acetone residues.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
(Optional but recommended) Immediately before coating, treat the substrates with oxygen plasma or an ozone cleaner for 5-10 minutes to remove the final traces of organic contaminants and to generate hydroxyl (-OH) groups on the surface, which can aid in adhesion.
1.2. Surface Activation for Covalent Attachment (for hydroxylated surfaces like glass and silicon):
For a more robust and permanent coating, the surface can be activated to enhance the covalent bonding of the this compound.
-
Option A: Piranha Etch (EXTREME CAUTION - FOR EXPERIENCED USERS ONLY)
-
In a designated fume hood, prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid.
-
Immerse the cleaned substrates in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates with nitrogen gas.
-
-
Option B: Base Treatment
-
Prepare a solution of 5% NaOH or KOH in DI water.
-
Immerse the substrates in the basic solution for 30-60 minutes at room temperature.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
PART 2: this compound Solution Preparation
-
In a fume hood, prepare a 0.1% to 1% (w/v) solution of this compound in an appropriate anhydrous solvent. The choice of solvent will depend on the solubility of the this compound and the substrate compatibility. Toluene or a fluorinated solvent are good starting points.
-
Ensure the solution is well-mixed by gentle agitation or brief sonication.
PART 3: Coating Application
The choice of application method will depend on the desired coating thickness and uniformity.
3.1. Spin Coating (for flat, uniform coatings):
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The higher the spin speed, the thinner the resulting film.
3.2. Dip Coating (for coating all surfaces of an object):
-
Immerse the prepared substrate into the this compound solution at a constant, slow speed.
-
Allow the substrate to remain in the solution for a dwell time of 1-5 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the coating thickness.
PART 4: Curing and Post-Treatment
-
After coating, the substrates should be cured to promote adhesion and remove the solvent.
-
Place the coated substrates on a hotplate or in a vacuum oven at a temperature between 80°C and 120°C for 30-60 minutes. The optimal temperature and time will depend on the solvent and substrate.
-
After curing, allow the substrates to cool to room temperature.
-
(Optional) Rinse the coated substrates with the pure solvent used for the solution preparation to remove any excess, non-adhered this compound.
-
Dry the final coated substrates with nitrogen gas.
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound surface treatment.
Mechanism of Surface Modification
The amide group (-CONH₂) of this compound can interact with hydroxylated surfaces through hydrogen bonding or, with appropriate surface activation, can form covalent bonds. The perfluoroalkyl chains (-C₄F₉) then orient away from the surface, creating a low-energy, non-polar interface.
Caption: Schematic of this compound interaction with a hydroxylated surface.
Characterization of the Modified Surface
To validate the effectiveness of the surface treatment, the following characterization techniques are recommended:
-
Contact Angle Goniometry: This is a primary and straightforward method to assess the hydrophobicity of the surface. A significant increase in the water contact angle is expected after treatment.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of fluorine on the surface and provide information about the chemical composition of the coating.[6]
-
Atomic Force Microscopy (AFM): AFM can be used to evaluate the topography and roughness of the coated surface, ensuring a uniform and defect-free film.[6]
Expected Quantitative Data
| Characterization Technique | Untreated Substrate (e.g., Glass) | This compound Treated Substrate |
| Water Contact Angle | < 20° | > 110° |
| XPS (Atomic %) | F: 0% | F: > 40% (in the surface layer) |
| Surface Roughness (AFM) | < 0.5 nm (RMS) | < 1.0 nm (RMS) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete surface cleaning. | Optimize the cleaning protocol; use plasma or Piranha etch. |
| Low concentration of coating solution. | Increase the concentration of this compound. | |
| Insufficient curing. | Increase curing time or temperature. | |
| Poor Coating Adhesion | Inadequate surface activation. | Use a more aggressive activation method or a suitable adhesion promoter. |
| Incompatible solvent. | Test different anhydrous solvents. | |
| Inconsistent Coating | Uneven application. | Optimize spin coater or dip coater parameters. |
| Particulate contamination. | Filter the coating solution; work in a clean environment. |
Safety Precautions
This compound is a chemical that requires careful handling.
-
Handling: Always work in a well-ventilated fume hood.[7] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[7]
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
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Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. (2022). NSF Public Access Repository. Retrieved from [Link]
- Hydrophobic surface treatment composition and method of making and using same. (2004). Google Patents.
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Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.). Journal of Nanostructures. Retrieved from [Link]
-
Surface Modification of Poly(dimethylsiloxane) with a Perfluorinated Alkoxysilane for Selectivity toward Fluorous Tagged Peptides. (2008). ResearchGate. Retrieved from [Link]
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Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. (2022). Frontiers in Toxicology. Retrieved from [Link]
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A wear and heat-resistant hydrophobic fluoride-free coating based on modified nanoparticles and waterborne-modified polyacrylic resin. (2022). Scientific Reports. Retrieved from [Link]
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Synthesis and Surface Modification of NaLnF4 Nanoparticles Toward Applications in Mass Cytometry. (n.d.). eScholarship, University of California. Retrieved from [Link]
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Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. (2004). PubMed. Retrieved from [Link]
- Non-fluorinated coating materials with anti-fingerprint property, and evaluation method thereof. (2015). Google Patents.
-
Surface characterization of fluorinated polyimide films grown by vapor deposition polymerization. (1993). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Surface-initiated polymerization on unmodified inorganic semiconductor nanoparticles via surfactant-free aerosol-based synthesis toward core–shell nanohybrids with a tunable shell thickness. (2018). Journal of Materials Chemistry A. Retrieved from [Link]
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Hydrophobic Polyamide Coatings | Oleophobic Polyamide Treatments. (n.d.). Aculon. Retrieved from [Link]
-
SURFACE CHEMISTRY OF FLUOROCHEMICALS. (1964). Defense Technical Information Center. Retrieved from [Link]
Sources
Application Notes and Protocols: Nonafluoropentanamide as a Novel Component in High-Performance Fluorinated Lubricants
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical application of nonafluoropentanamide as a component in advanced fluorinated lubricants. While direct industrial use of this compound in lubricants is not widely documented, its unique chemical structure, combining a robust perfluorinated backbone with a polar amide functional group, suggests significant potential as a thickener, anti-wear additive, or friction modifier in perfluoropolyether (PFPE)-based lubricants. This guide presents the scientific rationale for its use, detailed protocols for formulation and testing, and a framework for evaluating its performance.
Introduction: The Frontier of Fluorinated Lubrication
Fluorinated lubricants, particularly those based on perfluoropolyether (PFPE) oils, are indispensable in extreme environments where conventional hydrocarbon or silicone-based lubricants fail.[1][2] Their exceptional thermal stability, chemical inertness, and low volatility make them the lubricant of choice for aerospace, semiconductor manufacturing, and aggressive chemical processing applications.[3]
Typically, PFPE-based greases are formulated with polytetrafluoroethylene (PTFE) as a thickener to create a stable, semi-solid structure.[4][5] While effective, the continuous drive for enhanced performance under increasingly demanding conditions necessitates the exploration of novel additives and thickening agents.
This compound (C₅H₂F₉NO) presents a compelling candidate for advancing fluorinated lubricant technology. Its molecular structure features a perfluorinated carbon chain, which imparts high thermal stability and chemical resistance, and a terminal amide group (-CONH₂), which can offer strong intermolecular interactions and surface adhesion. These characteristics suggest its potential to function as a primary thickener, a co-thickener with PTFE, or a performance-enhancing additive.
Theoretical Applications of this compound in Fluorinated Lubricants
Based on its chemical structure, this compound could theoretically be incorporated into fluorinated lubricants in several ways:
-
As a Primary Thickener: The amide functionality of this compound allows for the formation of strong hydrogen bonds between molecules. This intermolecular network could effectively gel the PFPE base oil, creating a grease structure with potentially high thermal and mechanical stability.
-
As an Anti-Wear and Friction-Modifying Additive: The polar amide group can adsorb onto metal surfaces, forming a protective boundary film that reduces friction and prevents wear under high loads.[6][7] The perfluorinated tail would ensure compatibility with the PFPE base oil.
-
As a Co-Thickener with PTFE: Incorporating this compound alongside traditional PTFE thickeners could create a hybrid grease with synergistic properties. The amide could enhance the film strength and load-carrying capacity of the grease.
The following diagram illustrates the potential interactions of this compound within a lubricant formulation.
Caption: Proposed interactions of this compound in a PFPE lubricant.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in lubricant formulation.
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | [8] |
| CAS Number | 13485-61-5 | [9] |
| Molecular Formula | C₅H₂F₉NO | [8] |
| Molecular Weight | 263.06 g/mol | [8] |
| Appearance | White to off-white solid | [10] |
| Purity | ≥98% (typical) | [10] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of fluorinated lubricants containing this compound.
Protocol 1: Preparation of a this compound-Thickened Fluorinated Grease
This protocol details the preparation of a simple fluorinated grease using this compound as the sole thickening agent.
Materials:
-
Perfluoropolyether (PFPE) base oil (e.g., Krytox™ GPL 105 or Fomblin® Y)
-
This compound
-
High-shear mixer or three-roll mill
-
Beaker and stirring rod
-
Heating mantle with temperature control
-
Analytical balance
Procedure:
-
Pre-treatment of this compound: If necessary, micronize the this compound powder to achieve a fine particle size, which will aid in dispersion and thickening efficiency.
-
Dispersion: In a beaker, weigh the desired amount of PFPE base oil. A typical starting concentration for the thickener would be 10-30% by weight.
-
Mixing: While stirring the PFPE oil at a moderate speed, slowly add the this compound powder.
-
Heating and Homogenization: Gently heat the mixture to 80-100°C to aid in the dispersion and activation of the thickener. Transfer the mixture to a high-shear mixer or three-roll mill and process until a smooth, homogenous grease is formed.
-
Cooling and Deaeration: Allow the grease to cool to room temperature. If necessary, de-aerate the grease using a vacuum chamber to remove any entrapped air.
-
Characterization: Evaluate the prepared grease using the testing protocols outlined in section 4.3.
Protocol 2: Formulation of a Fluorinated Lubricant with this compound as an Additive
This protocol describes the incorporation of this compound as a performance-enhancing additive in a PFPE-based lubricant.
Materials:
-
Perfluoropolyether (PFPE) base oil
-
This compound
-
Magnetic stirrer with a hotplate
-
Beaker
-
Analytical balance
Procedure:
-
Solubilization: In a beaker, weigh the PFPE base oil.
-
Addition of this compound: Add a small concentration of this compound (e.g., 0.5-2.0% by weight) to the PFPE oil.
-
Mixing and Heating: Gently heat the mixture to 60-80°C while stirring continuously until the this compound is fully dissolved or finely dispersed in the base oil.
-
Cooling: Allow the lubricant to cool to room temperature.
-
Evaluation: Test the tribological properties of the formulated lubricant using the protocols in section 4.3.
Sources
- 1. EP0866114A2 - Fluorinated greases - Google Patents [patents.google.com]
- 2. Decoding the Performance of High Temperature Grease [ztshoil.com]
- 3. PFPE Lubricants | MOLYKOTE® Perfluoropolyether Lubricants [dupont.com]
- 4. mdpi.com [mdpi.com]
- 5. docs.jetlube.com [docs.jetlube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. gelest.com [gelest.com]
- 9. addinol.hu [addinol.hu]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Incorporation of Nonafluoropentanamide into Polymer Matrices
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of highly fluorinated small molecules into polymer matrices is a powerful method for tailoring material properties, including surface energy, chemical resistance, and biocompatibility. Nonafluoropentanamide, a perfluorinated compound, presents a unique opportunity to impart these desirable characteristics. This guide provides a comprehensive overview and detailed protocols for three primary methods of incorporating this compound into various polymer systems: Solution Casting, Melt Blending, and In-situ Polymerization. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale, enabling researchers to adapt these techniques to their specific polymer systems and research goals.
Introduction: The Rationale for Fluorination
Fluorinated polymers are a distinguished class of materials known for their exceptional properties, which stem from the unique characteristics of the carbon-fluorine (C-F) bond.[1][2] The high electronegativity of fluorine and the strength of the C-F bond (~485 kJ/mol) confer high thermal stability, chemical inertness, low friction coefficients, and low surface energy compared to their non-fluorinated counterparts.[1][2] Introducing fluorinated moieties, such as this compound, into non-fluorinated polymer backbones is a versatile strategy to create advanced composite materials with tailored surface and bulk properties.[2][3] This approach is often more cost-effective and process-friendly than synthesizing entirely new fluoropolymers. Applications for such modified polymers are vast, ranging from advanced coatings and biomedical equipment to specialized membranes and electronics.[1][4]
Physicochemical Profile: this compound
A thorough understanding of the additive's properties is critical for selecting the appropriate incorporation method and process parameters.
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | [5] |
| Molecular Formula | C₅H₂F₉NO | [5][6] |
| Molecular Weight | 263.06 g/mol | [5] |
| CAS Number | 13485-61-5 | [7][8] |
| Appearance | Not specified; typically a solid at room temperature. | |
| Key Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5][7][9] |
Safety Imperative: this compound is classified as a hazardous substance.[5][7] All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7][10]
Core Methodologies and Protocols
The choice of incorporation method is dictated by the polymer's properties (e.g., thermal stability, solubility), the desired final form of the material (e.g., thin film, bulk object), and the required dispersion quality of the this compound.
Method 1: Solution Casting
Principle: Solution casting, also known as solvent casting, is a technique where the polymer and the additive are co-dissolved in a suitable solvent to form a homogeneous solution.[11][12] This solution is then cast onto a flat substrate, and the solvent is evaporated under controlled conditions, leaving behind a solid polymer film with the additive dispersed within its matrix.[11][13]
Expertise & Rationale: This method is exceptionally well-suited for laboratory-scale fabrication of thin films, membranes, and coatings.[11][14] It operates at low temperatures, making it ideal for incorporating thermally sensitive additives or using polymers that are not melt-processable.[13] The primary determinant of success is the selection of a common solvent in which both the polymer and this compound exhibit good solubility, ensuring a molecular-level dispersion in the final product. The resulting films often possess excellent optical clarity and thickness uniformity.[13][15]
Caption: Workflow for incorporating this compound via solution casting.
-
Solvent Selection: Identify a solvent (or co-solvent system) capable of dissolving the selected polymer matrix and this compound. Common choices for polymers like poly(methyl methacrylate) (PMMA) or polystyrene (PS) might include acetone, tetrahydrofuran (THF), or dimethylformamide (DMF).
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer and dissolve it in the chosen solvent in a sealed flask to achieve a specific weight/volume (w/v) percentage (e.g., 5-15% w/v).
-
Stir the mixture using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
-
Incorporation of this compound:
-
Calculate and weigh the amount of this compound corresponding to the desired loading percentage (e.g., 0.5-5.0% by weight relative to the polymer).
-
Add the this compound to the polymer solution and continue stirring until it is completely dissolved. Gentle heating or sonication can aid dissolution.
-
-
Homogenization and Degassing:
-
Casting:
-
Place a clean, flat casting substrate (e.g., a glass plate or Teflon-coated dish) on a perfectly level surface.
-
Carefully pour the degassed solution onto the substrate. A doctor blade can be used to control the film thickness.[11]
-
-
Drying and Film Formation:
-
Cover the casting setup to allow for slow, controlled solvent evaporation. Rapid evaporation can lead to surface defects. The drying should occur in a dust-free environment with controlled temperature and humidity.[14]
-
The drying process can take several hours to days, depending on the solvent's boiling point and film thickness.
-
-
Film Retrieval: Once completely dry, carefully peel the film from the substrate. The film may require a subsequent curing step in a vacuum oven to remove any residual solvent.
Method 2: Melt Blending
Principle: Melt blending is a solvent-free process where a thermoplastic polymer is heated above its melting point (Tₘ) or glass transition temperature (T₉) and mechanically mixed with an additive. The intense shear forces generated during mixing distribute the additive throughout the molten polymer matrix.
Expertise & Rationale: This method is the cornerstone of industrial polymer compounding and is suitable for producing large quantities of material.[16] It is applicable to all thermoplastic polymers. The key challenge is achieving a fine and uniform dispersion of the additive. The process parameters—temperature, screw speed (shear rate), and residence time—must be carefully optimized. The temperature must be high enough to ensure low polymer viscosity for effective mixing but low enough to prevent thermal degradation of either the polymer or this compound. The success of this method relies on the miscibility or compatibility between the molten polymer and the additive.[16]
Caption: Workflow for incorporating this compound via melt blending.
-
Material Preparation:
-
Thoroughly dry the polymer pellets or powder in a vacuum oven at an appropriate temperature to remove any absorbed moisture, which can cause degradation and defects during processing.
-
Ensure this compound is in a fine, free-flowing powder form.
-
-
Pre-mixing:
-
In a sealed bag or container, combine the dried polymer pellets and this compound powder at the desired weight ratio.
-
Shake the mixture vigorously to create a relatively uniform "salt-and-pepper" blend. This helps ensure consistent feeding into the melt blender.
-
-
Melt Blending Process:
-
Set the temperature profile of the internal mixer (e.g., Haake or Brabender) or twin-screw extruder to be 15-30 °C above the polymer's melting point.
-
Start the rotors or screws at a low speed and feed the pre-mixed material into the hopper.
-
Once all material is added, increase the screw speed to the desired level (e.g., 50-150 RPM) to impart sufficient shear for mixing.
-
Monitor the mixing torque and temperature. A steady torque value typically indicates that a homogeneous mixture has been achieved.[17]
-
Mix for a defined period (e.g., 5-10 minutes).
-
-
Collection and Post-Processing:
-
Extrude the molten blend as a strand into a cooling water bath.
-
Feed the cooled, solidified strand into a pelletizer to produce composite pellets.
-
These pellets can then be used for subsequent processing, such as injection molding or compression molding, to create test specimens.
-
Method 3: In-situ Polymerization
Principle: In this advanced method, the monomer is polymerized in the presence of the additive (this compound).[18][19] The additive is dissolved or dispersed in the liquid monomer before the polymerization reaction is initiated. As the polymer chains grow, they physically entrap or, if functional groups are compatible, chemically bond with the additive molecules.
Expertise & Rationale: In-situ polymerization can achieve an exceptionally high level of additive dispersion, potentially down to the molecular level.[18] This technique is particularly powerful for creating strong interfacial interactions between the polymer matrix and the additive, which can significantly enhance the material's final properties.[18] The choice of initiator (thermal, chemical, or photoinitiator) and reaction conditions (temperature, pressure, time) are critical variables that must be tailored to the specific monomer system. This method is highly versatile and can be adapted for various polymerization types, including free-radical, condensation, and ring-opening polymerizations.[19][20]
Caption: Workflow for incorporating this compound via in-situ polymerization.
-
System Preparation:
-
In a reaction vessel (e.g., a three-neck flask equipped with a condenser, nitrogen inlet, and stirrer), add the purified methyl methacrylate (MMA) monomer.
-
Add the desired amount of this compound to the monomer and stir until fully dissolved.
-
-
Initiator Addition:
-
Add a suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the mixture. The concentration is typically 0.1-1.0 mol% relative to the monomer.
-
-
Polymerization:
-
Deoxygenate the system by bubbling nitrogen gas through the solution for 15-30 minutes, as oxygen can inhibit free-radical polymerization.
-
Immerse the reaction vessel in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed under a nitrogen atmosphere with continuous stirring for a specified time (e.g., 2-24 hours). The viscosity of the solution will increase significantly as the polymer forms.
-
-
Isolation and Purification:
-
Cool the reaction vessel to room temperature. If the product is a solid mass, dissolve it in a suitable solvent like THF.
-
Precipitate the polymer composite by slowly pouring the solution into a large volume of a non-solvent, such as methanol or hexane, while stirring vigorously.
-
Collect the precipitated solid by filtration.
-
Wash the collected polymer composite multiple times with the non-solvent to remove any unreacted monomer, initiator fragments, and non-incorporated this compound.
-
-
Drying: Dry the purified polymer composite in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of this compound-Polymer Composites
After fabrication, it is essential to characterize the resulting composite material to confirm the successful incorporation of this compound and to evaluate its impact on the polymer's properties.[4]
| Technique | Purpose | Key Information Provided |
| FTIR Spectroscopy | To confirm the presence of this compound. | Identification of characteristic peaks for C-F and amide (-CONH₂) functional groups in the composite spectrum.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface composition and confirm fluorine enrichment. | Elemental analysis of the material's surface, providing quantitative fluorine content and information on C-F bonding environments.[4] |
| Nuclear Magnetic Resonance (NMR) | To probe the chemical environment of the additive. | ¹⁹F NMR can confirm the presence and structural integrity of the this compound within the matrix.[4] |
| Scanning Electron Microscopy (SEM) with EDX | To visualize the morphology and elemental distribution. | SEM images reveal the dispersion quality of the additive, while Energy-Dispersive X-ray (EDX) mapping shows the spatial distribution of fluorine.[4] |
| Differential Scanning Calorimetry (DSC) | To assess thermal properties. | Measurement of changes in glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity, indicating the effect of the additive on the polymer's thermal behavior. |
| Contact Angle Goniometry | To measure surface energy and hydrophobicity. | Quantification of the water contact angle on the composite surface to determine the effect of fluorination on wettability.[21] |
| Tensile Testing | To evaluate mechanical properties. | Measurement of tensile strength, Young's modulus, and elongation at break to understand how the additive affects the material's mechanical performance.[22] |
References
- Grokipedia. Polymer solution casting.
- Tollcoating by Carestream. Using Polymer Solution Casting to Deliver High-Quality Films.
- MDPI. In Situ Emulsion Polymerization to Multifunctional Polymer Nanocomposites: A Review.
- Bio-protocol. Solution Casting Method.
- Fiveable. Film casting | Polymer Chemistry Class Notes.
- AK Scientific, Inc. This compound Safety Data Sheet.
- National Institutes of Health (NIH). This compound | C5H2F9NO | CID 4191132 - PubChem.
- The Society of Vacuum Coaters. Solvent Film Casting—A Versatile Technology for Specialty Films.
- ResearchGate. (PDF) Fluorinated polymers: evaluation and characterization of structure and composition.
- MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.
- ACS Publications. Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization.
- Wikipedia. In situ polymerization.
- ResearchGate. Mechanical properties of fluorinated polymers, and composites.
- ResearchGate. Schematic illustration of in situ functionalization of reactive polymers towards high-throughput polymer synthesis.
- ChemicalBook. This compound | 13485-61-5.
- Fisher Scientific. SAFETY DATA SHEET.
- MDPI. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane.
- PubChemLite. This compound (C5H2F9NO).
- ResearchGate. Reactive melt blending of low-density polyethylene with poly (acrylic acid).
- Kruger 2026. Amazing information on Polymer Blends.
- Abound Chem. This compound.
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- 22. researchgate.net [researchgate.net]
Application Protocol: High-Precision Surface Tension Measurement of Nonafluoropentanamide Solutions
Abstract
This comprehensive application note provides a detailed protocol for the accurate and reproducible measurement of the surface tension of Nonafluoropentanamide solutions. This compound, a fluorinated amide, exhibits significant surface-active properties, making the characterization of its behavior at interfaces critical for various applications, including in the development of pharmaceuticals, coatings, and specialty chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-quality surface tension data. The protocol emphasizes the Wilhelmy plate method, a reliable and precise technique for determining equilibrium surface tension, and provides in-depth explanations for experimental choices to ensure scientific integrity.
Introduction: The Significance of Surface Tension in this compound Formulations
This compound (C₅H₂F₉NO) is a fluorinated organic compound with properties that make it a compound of interest in various scientific and industrial fields.[1][2] Its molecular structure, featuring a highly fluorinated tail and a hydrophilic amide head, suggests its potential as a surfactant. Surfactants are amphiphilic molecules that preferentially adsorb at interfaces (e.g., air-water), thereby reducing the surface tension of the solution.[3]
The measurement of surface tension is a fundamental tool for characterizing the behavior of surfactants in solution.[4] Key parameters derived from surface tension measurements include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles.[3] The CMC is a crucial indicator of a surfactant's efficiency and is essential for optimizing formulations to achieve desired properties such as wetting, emulsification, and solubilization.[3][5]
Given the potential for this compound to act as a surfactant, precise surface tension measurements are paramount for:
-
Formulation Development: Understanding how this compound affects surface tension is critical for developing stable and effective formulations in pharmaceuticals, agrochemicals, and consumer products.
-
Quality Control: Surface tension can serve as a sensitive indicator of product purity and consistency.[6]
-
Fundamental Research: Characterizing the surface activity of novel fluorinated compounds like this compound contributes to a deeper understanding of their physicochemical properties and potential applications.
This protocol will focus on the Wilhelmy plate method, a highly accurate and reliable technique for measuring equilibrium surface tension, particularly for surfactant solutions.[7][8][9]
Principle of the Wilhelmy Plate Method
The Wilhelmy plate method is a force-based technique for determining the surface tension of a liquid.[10] It involves the use of a thin plate, typically made of platinum, which is oriented perpendicular to the air-liquid interface.[7] The force exerted on the plate is measured by a sensitive balance known as a tensiometer.[11]
When the plate comes into contact with the liquid, a meniscus forms, and the liquid wets the plate. The force (F) measured by the tensiometer is a combination of the gravitational force on the plate and the downward pull of the surface tension (γ) acting along the perimeter of the wetted plate (L), minus the buoyant force (Fb) on the immersed portion of the plate.
The governing equation is: F = γLcos(θ) + Fb
Where:
-
γ is the surface tension of the liquid.
-
L is the wetted perimeter of the plate (2 * (width + thickness)).
-
θ is the contact angle between the liquid and the plate.
-
Fb is the buoyant force.
For the Wilhelmy plate method, a key assumption is that the liquid completely wets the platinum plate, meaning the contact angle (θ) is 0°.[9][10] In this case, cos(θ) = 1. By setting the immersion depth to zero (or by taring the instrument with the plate just touching the surface), the buoyant force term can be neglected. This simplifies the equation to:
γ = F / L
This direct relationship allows for a highly accurate determination of surface tension. The use of a platinum plate is favored due to its chemical inertness, ease of cleaning, and high surface energy, which promotes complete wetting.[8][9]
The selection of the Wilhelmy plate method over other techniques, such as the Du Noüy ring or pendant drop method, is based on several advantages for this application:
-
Equilibrium Measurements: The plate remains stationary during the measurement, allowing for the determination of the true equilibrium surface tension, which is crucial for surfactant solutions that may require time to reach a stable surface concentration.[12]
-
No Correction Factors: Unlike the Du Noüy ring method, the Wilhelmy plate method does not require correction factors, simplifying data analysis and reducing potential sources of error, provided complete wetting is achieved.[7][11]
-
Accuracy and Reproducibility: The method is known for its high precision and low operator variance.[7]
Experimental Protocol
Apparatus and Materials
-
Tensiometer: A force tensiometer equipped with a sensitive electrobalance.
-
Wilhelmy Plate: A platinum plate with known dimensions (width and thickness). The plate should be roughened to ensure complete wetting.
-
Sample Vessel: A clean glass vessel of appropriate size to hold the this compound solution and allow for immersion of the plate without wall effects.
-
Micropipettes: Calibrated micropipettes for accurate solution preparation.
-
Volumetric Flasks: Class A volumetric flasks for preparing stock and working solutions.
-
Analytical Balance: For accurate weighing of this compound.
-
Solvent: High-purity water (e.g., deionized, distilled, or Milli-Q) with a surface tension of approximately 72.8 mN/m at 20°C.
-
Cleaning Solutions: Acetone, ethanol, and high-purity water for cleaning the Wilhelmy plate and glassware. A Bunsen burner or alcohol lamp for flame-annealing the platinum plate.
-
This compound: Of high purity.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13][14][15] Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information.[13]
Preparation of this compound Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound using an analytical balance. Dissolve the weighed compound in a known volume of high-purity water in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to cover the desired concentration range. Use calibrated micropipettes and volumetric flasks to ensure accuracy. It is recommended to prepare solutions in a logarithmic concentration series to effectively determine the CMC.
Instrument Setup and Calibration
-
Tensiometer Leveling: Ensure the tensiometer is placed on a vibration-free table and is properly leveled.
-
Wilhelmy Plate Cleaning: Thoroughly clean the platinum plate before each measurement. This is a critical step to ensure complete wetting.
-
Rinse the plate with acetone and then ethanol to remove organic contaminants.
-
Rinse thoroughly with high-purity water.
-
Flame-anneal the plate to a red heat in the oxidizing part of a Bunsen burner or alcohol lamp flame to burn off any remaining organic residues.
-
Allow the plate to cool to room temperature before use. Avoid touching the plate with bare hands after cleaning.
-
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.[16][17] This typically involves using a known calibration weight to verify the accuracy of the balance.[18]
-
Verification with Pure Water: Before measuring the sample solutions, measure the surface tension of high-purity water. The reading should be within ±0.2 mN/m of the accepted value at the measurement temperature (e.g., 72.8 mN/m at 20°C).[16] This verifies the cleanliness of the plate and the proper functioning of the instrument.
Measurement Procedure
-
Sample Loading: Pour the this compound solution into a clean sample vessel. Place the vessel on the tensiometer's sample stage.
-
Plate Positioning: Attach the clean Wilhelmy plate to the tensiometer's balance hook.
-
Bringing the Plate to the Interface: Slowly raise the sample stage until the liquid surface is just a few millimeters below the plate. Then, raise the stage in very small increments until the plate just touches the liquid surface. The instrument's software will typically detect the contact.
-
Meniscus Formation and Zeroing: A meniscus will form as the liquid wets the plate. The plate will be pulled into the liquid. Adjust the height of the sample stage so that the bottom edge of the plate is at the level of the flat liquid surface.
-
Data Acquisition: Allow the system to equilibrate. For surfactant solutions, it is important to monitor the surface tension over time to ensure that an equilibrium value is reached. Record the surface tension reading once it has stabilized.
-
Replicate Measurements: Perform at least three independent measurements for each concentration to ensure reproducibility.
-
Cleaning Between Samples: Thoroughly clean the Wilhelmy plate and sample vessel between measurements of different concentrations to prevent cross-contamination.
Data Analysis and Presentation
-
Calculate Average Surface Tension: For each concentration, calculate the mean and standard deviation of the replicate surface tension measurements.
-
Plot Surface Tension vs. Concentration: Create a semi-logarithmic plot of surface tension (γ) on the y-axis versus the logarithm of the this compound concentration (log C) on the x-axis.
-
Determine the Critical Micelle Concentration (CMC): The plot will typically show a region where the surface tension decreases linearly with log C, followed by a point where the curve breaks and the surface tension becomes nearly constant. The concentration at this inflection point is the CMC.[3] The CMC can be determined by finding the intersection of the two linear portions of the plot.
-
Tabulate Results: Summarize the surface tension data and the determined CMC in a clear and organized table.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for measuring the surface tension of this compound solutions.
Caption: Workflow for surface tension measurement of this compound solutions.
Expected Results and Interpretation
The expected outcome of this protocol is a dataset that allows for the comprehensive characterization of the surface activity of this compound.
Data Presentation
| Concentration (mol/L) | Surface Tension (mN/m) - Replicate 1 | Surface Tension (mN/m) - Replicate 2 | Surface Tension (mN/m) - Replicate 3 | Average Surface Tension (mN/m) | Standard Deviation |
| 0 (Pure Water) | 72.7 | 72.8 | 72.9 | 72.8 | 0.1 |
| 1 x 10⁻⁶ | ... | ... | ... | ... | ... |
| 1 x 10⁻⁵ | ... | ... | ... | ... | ... |
| 1 x 10⁻⁴ | ... | ... | ... | ... | ... |
| 1 x 10⁻³ | ... | ... | ... | ... | ... |
| 1 x 10⁻² | ... | ... | ... | ... | ... |
Critical Micelle Concentration (CMC): [Determined from the break in the surface tension vs. log(concentration) plot] mol/L
The plot of surface tension versus the logarithm of concentration is expected to show a significant decrease in surface tension as the concentration of this compound increases, up to the CMC. Beyond the CMC, the surface tension should remain relatively constant as the excess surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.[3] This behavior is characteristic of surfactants and provides strong evidence for the surface-active nature of this compound.
Troubleshooting and Best Practices
-
Inconsistent Readings: If the surface tension readings are not reproducible, the most likely cause is contamination of the Wilhelmy plate, the sample vessel, or the solution itself. Re-clean the plate and glassware thoroughly.
-
Drifting Surface Tension Values: For some surfactant solutions, it may take a significant amount of time to reach equilibrium at the surface. Ensure that the measurements are taken only after the surface tension reading has stabilized.
-
Incorrect Surface Tension of Water: If the measured surface tension of pure water is incorrect, re-calibrate the tensiometer and ensure the plate is perfectly clean.
-
Incomplete Wetting: If the contact angle is not 0°, the measured surface tension will be lower than the true value. Ensure the platinum plate is properly roughened and cleaned to promote complete wetting.
By adhering to the detailed steps and best practices outlined in this protocol, researchers can obtain accurate and reliable surface tension data for this compound solutions, enabling a thorough characterization of its surface-active properties.
References
-
DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work? Retrieved from [Link]
-
Biolin Scientific. (2020, September 1). Pendant drop method for surface tension measurements. Retrieved from [Link]
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Wikipedia. (n.d.). Du Noüy ring method. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Pendant drop. Retrieved from [Link]
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Wikipedia. (n.d.). Wilhelmy plate. Retrieved from [Link]
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Dyne Testing. (2025, April 16). What is a Wilhelmy plate? Retrieved from [Link]
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Rheology Lab. (n.d.). Pendant Drop - Measuring surface tension. Retrieved from [Link]
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Kyowa Interface Science. (n.d.). What is Surface Tension?. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Wilhelmy plate method. Retrieved from [Link]
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DataPhysics Instruments. (n.d.). How does the pendant drop method work? Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Du Noüy ring method. Retrieved from [Link]
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CSC Scientific. (n.d.). Surface Tension Analysis, duNouy ring and wilhelmy plate methods. Retrieved from [Link]
-
Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). ASTM D1331-14. Retrieved from [Link]
-
ASTM International. (n.d.). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. Retrieved from [Link]
-
PhysLab. (2018, June 25). Measuring the Surface Tension of Water using the Pendant Drop Method. Retrieved from [Link]
-
ASTM International. (2014). Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ASTM International. (2021, January 26). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. Retrieved from [Link]
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SensaDyne Instrument Division. (n.d.). Surface Tension Tutorial. Retrieved from [Link]
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Clear Solutions USA. (2021, January 12). How to Measure Surface Tension. Retrieved from [Link]
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Biolin Scientific. (n.d.). Surface and interfacial tension. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Surface & Interfacial Tension. Retrieved from [Link]
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TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]
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Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026). Retrieved from [Link]
-
Dyne Testing. (2016, November 29). Using Surface Tension Test Fluids to Calibrate a Tensiometer. Retrieved from [Link]
-
Morehouse Instrument Company. (2025, October 30). How to Calibrate Cable Tensiometers: Addressing Error Sources and Promoting Standardization. Retrieved from [Link]
-
Morehouse Instrument Company. (2025, January 3). The Technician's Guide to Perfect Tensiometer Calibration. Retrieved from [Link]
-
Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
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Scientific Gear. (2012, March 1). Tensiometer Calibration. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C5H2F9NO). Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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CSC Scientific Company, Inc. (2011, September 13). How to Calibrate a CSC Ring Tensiometer [Video]. YouTube. Retrieved from [Link]
-
Brito, R. M., & Vaz, W. L. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 152(2), 250-255. [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Surface tension of surfactant solutions, mN / m. Retrieved from [Link]
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ResearchGate. (2021, May 28). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Retrieved from [Link]
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National Institute of Standards and Technology. (1971, January 7). Critical Micelle Concentrations of Aqueous Surfactant Systems. Retrieved from [Link]
-
Zografi, G., & Weiner, N. D. (1979). Surfactant solutions as test liquids for measurement of critical surface tension. Journal of Pharmaceutical Sciences, 68(4), 486-488. [Link]
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American Chemical Society. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Retrieved from [Link]
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ResearchGate. (n.d.). Surface tensions of aqueous surfactant solutions. Retrieved from [Link]
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ResearchGate. (n.d.). The surface tension for different concentrations of surfactant solution.... Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Retrieved from [Link]
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- 18. scientificgear.com [scientificgear.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Nonafluoropentanamide
Welcome to the technical support guide for Nonafluoropentanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. As a highly fluorinated molecule, this compound presents unique dissolution characteristics that require a systematic and informed approach. This guide provides in-depth, experience-driven advice to ensure successful formulation and application.
I. Understanding the Challenge: The Fluorinated Nature of this compound
This compound (C5H2F9NO) is a perfluorinated amide.[1] Its structure, characterized by a nine-fluorine carbon chain, is the primary determinant of its solubility behavior. The high electronegativity of fluorine atoms creates a molecule that is both hydrophobic and lipophobic, meaning it resists dissolution in both aqueous and hydrocarbon-based solvents.[2] This dual "phobicity" is a common trait of highly fluorinated compounds and is the root cause of many solubility challenges.[3]
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: Why is this compound not dissolving in my standard aqueous buffers (e.g., PBS, Tris)?
A1: The extensive fluorination of the pentanamide backbone makes the molecule extremely non-polar and incapable of forming favorable interactions with water molecules. Perfluoroalkyl chains are known to be hydrophobic, leading to poor solubility in aqueous media.[3] The molecule's tendency to self-associate in water to minimize contact with the aqueous environment further reduces its solubility.[2]
Q2: I tried dissolving this compound in common organic solvents like ethanol and acetone without success. Why?
A2: While this compound is non-polar, its fluorinated chain makes it lipophobic as well. Standard organic solvents may not have the right properties to effectively solvate the highly fluorinated structure. The principle of "like dissolves like" is key here; solvents with some degree of fluorination or specific polar characteristics are often required.
Q3: What are the best initial solvents to try for dissolving this compound?
A3: For a starting point, it is recommended to try polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] These solvents have proven effective for a range of challenging compounds. If these fail, specialized fluorinated solvents or co-solvent systems will likely be necessary.
Q4: Can pH adjustments improve the solubility of this compound?
A4: The amide group in this compound is generally considered neutral and does not ionize readily under typical pH conditions. Therefore, altering the pH of the solution is unlikely to have a significant impact on its solubility.[2]
III. Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering persistent solubility issues, follow this systematic guide to identify an appropriate solvent system for your application.
Step 1: Baseline Solubility Assessment
Before attempting advanced techniques, it is crucial to establish a baseline understanding of this compound's solubility in a few key solvents. This will provide a reference point for optimization.
Experimental Protocol: Baseline Solubility Determination
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent.
-
Initial Solvents to Test:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
-
Observation: Vortex each vial for 30 seconds. Visually inspect for dissolution. If the compound dissolves, add another measured aliquot of the compound to determine the approximate saturation point. If it does not dissolve, proceed to the next steps.
Step 2: Co-Solvent Systems
If single solvents are ineffective, a co-solvent system can often provide the necessary balance of properties to achieve dissolution. A common strategy for initial in vitro screening is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.[2]
Experimental Protocol: Co-Solvent Screening
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to the highest achievable concentration.
-
Titration into Aqueous Buffer: Gradually add the DMSO stock solution to your aqueous buffer while vortexing. Observe for any signs of precipitation.
-
DMSO Concentration Limit: Be mindful of the final DMSO concentration in your assay, as it can impact biological systems. Typically, a final concentration of 0.5-1% DMSO is well-tolerated.[2]
-
Alternative Co-solvents: If DMSO is not suitable for your application, consider mixtures of ethanol and water, or methanol and water.[4]
Step 3: Physical Dissolution Enhancement Techniques
In conjunction with solvent selection, physical methods can be employed to overcome the kinetic barriers to dissolution.
-
Sonication: Place the vial in a sonicator bath for 5-15 minute intervals. This uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.
-
Gentle Heating: Warm the solution to 30-40°C. Increased temperature can improve the solubility of many compounds. However, be cautious of potential degradation of this compound or other components in your formulation.
-
Vortexing: Vigorous mixing can help to break down particles and increase the rate of dissolution.
Step 4: Specialized Solvents for Highly Fluorinated Compounds
If standard organic solvents and co-solvent systems fail, it may be necessary to use solvents with a higher affinity for fluorinated molecules.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be effective for dissolving highly fluorinated compounds.[4]
-
Perfluorinated Solvents: In some cases, perfluorinated solvents such as perfluorohexane may be required, particularly for applications where miscibility with other fluorinated components is necessary.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.
Caption: Decision tree for this compound solubilization.
IV. Data Summary: Recommended Solvents and Properties
The following table provides a starting point for solvent selection based on general principles of fluorinated compound solubility.
| Solvent Class | Examples | Rationale | Considerations |
| Polar Aprotic | DMSO, DMF | High polarity can overcome intermolecular forces in the solid state. | May not be suitable for all biological assays. Check for compatibility. |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | "Fluorous" nature enhances interaction with the perfluorinated chain. | Can be expensive and may have their own biological effects. |
| Co-Solvents | DMSO/Water, Ethanol/Water | Balances polarity to achieve dissolution in a primarily aqueous environment. | The ratio of co-solvents is critical and must be optimized. |
V. Concluding Remarks
Successfully working with this compound requires a departure from standard solubilization protocols. Its highly fluorinated nature necessitates a methodical approach that begins with polar aprotic solvents and systematically moves towards co-solvent systems and specialized fluorinated solvents. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome the solubility challenges posed by this unique compound.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
BenchChem. Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Perfluoroalkyls. [Link]
-
ResearchGate. Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Nonafluoropentanamide
Welcome to the technical support guide for the synthesis of Nonafluoropentanamide (C₄F₉CONH₂). This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this highly fluorinated amide. Given the unique challenges posed by perfluorinated compounds, this guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: The Core Reaction: Synthesis via Acyl Fluoride Amidation
The most direct and reliable method for synthesizing this compound is the reaction of Nonafluoropentanoyl fluoride (C₄F₉COF) with anhydrous ammonia (NH₃). This reaction is a classic nucleophilic acyl substitution.
The overall reaction is: C₄F₉COF + 2 NH₃ → C₄F₉CONH₂ + NH₄F
An excess of ammonia is crucial; one equivalent acts as the nucleophile, while the second equivalent neutralizes the hydrogen fluoride (HF) byproduct, preventing unwanted side reactions and driving the equilibrium towards the product.[1][2]
Reaction Mechanism
The reaction proceeds through a tetrahedral intermediate. The highly electrophilic carbonyl carbon of the acyl fluoride is attacked by the lone pair of electrons on the ammonia molecule. This is followed by the elimination of a fluoride ion, which is immediately neutralized by a second molecule of ammonia.
Caption: A workflow for troubleshooting low synthesis yield.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: Anhydrous aprotic solvents in which ammonia has reasonable solubility are ideal. Diethyl ether (Et₂O) or tetrahydrofuran (THF) are excellent choices. Dichloromethane (DCM) can also be used. The key is to select a solvent with a low freezing point that will not react with any of the components.
-
-
Q: Can I use aqueous ammonia (NH₄OH) instead of anhydrous ammonia?
-
A: No. Using aqueous ammonia is strongly discouraged. The water present will rapidly hydrolyze the highly reactive Nonafluoropentanoyl fluoride, leading to extremely low or no yield of the desired amide. [3]
-
-
Q: How can I monitor the reaction's progress?
-
A: ¹⁹F NMR spectroscopy is the most definitive method. [4][5]You can take a small aliquot from the reaction, quench it with a drop of water, extract with a suitable solvent, and analyze. The disappearance of the acyl fluoride (COF) signal and the appearance of new signals corresponding to the amide product (CONH₂) indicate progress. The chemical shifts for perfluorinated chains are distinct and provide clear information. [6]
-
-
Q: What are the primary safety concerns?
-
A:
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Fluoride (HF): HF is an acute toxin that can cause severe burns. The use of excess ammonia to form ammonium fluoride (NH₄F) mitigates this risk, but care must be taken during the workup. [7][8]Quenching the reaction with a saturated aqueous solution of sodium bicarbonate is recommended.
-
Pressure: When using condensed ammonia, ensure the system is not sealed and allowed to warm, as this will cause dangerous pressure buildup. Always use a system that is open to an inert gas line with a bubbler.
-
-
Section 4: Experimental Protocols
Protocol 4.1: General Synthesis of this compound
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet adapter, and a septum, all under a positive pressure of dry nitrogen.
-
Solvent: Add anhydrous diethyl ether (e.g., 100 mL for a 10 mmol scale reaction) via cannula transfer.
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Ammonia Addition: Condense anhydrous ammonia gas (e.g., 25 mmol, 2.5 equiv.) into the stirred solvent. The volume can be estimated if the density of liquid ammonia at -78°C is known, or the gas can be passed through a pre-weighed trap.
-
Reagent Addition: Prepare a solution of Nonafluoropentanoyl fluoride (10 mmol, 1.0 equiv.) in a small amount of anhydrous diethyl ether. Add this solution dropwise to the cold ammonia solution over 15-20 minutes via syringe.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then let it slowly warm to room temperature over 2 hours, maintaining stirring.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or sublimation.
Protocol 4.2: Data Summary for Reaction Optimization
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (NH₃) | 2.2 - 3.0 equivalents | Ensures complete reaction and neutralization of HF byproduct. |
| Temperature | -78°C to 0°C | Maximizes NH₃ solubility and controls reaction exotherm. |
| Solvent | Anhydrous Diethyl Ether / THF | Aprotic, low freezing point, good NH₃ solubility. |
| Reaction Time | 1-3 hours | Typically sufficient for full conversion at low temperature. |
Section 5: References
-
A Selective Single Step Amidation of Polyfluoroarenes. National Institutes of Health (NIH). [Link]
-
Pre-treatment and detection methods for PFCs. ResearchGate. [Link]
-
PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS). United States Environmental Protection Agency (EPA). [Link]
-
Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. MDPI. [Link]
-
Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Ozonetech. [Link]
-
How To Remove PFOA And PFOS. Water Online. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
-
Photocatalytic amidation and esterification with perfluoroalkyl iodide. RSC Publishing. [Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). National Institutes of Health (NIH). [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health (NIH). [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. PubMed. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]
-
What are the products of the reaction between fluorine and ammonia?. Chemistry Stack Exchange. [Link]
-
What would be the reaction of fluorine with ammonia gas?. Quora. [Link]
-
Total synthesis of the large non-ribosomal peptide polytheonamide B. PubMed. [Link]
-
CHEM005 - Total Synthesis of Novel Antivirotics. Regeneron ISEF. [Link]
-
Ammonium fluoride. Wikipedia. [Link]
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- 8. AMMONIUM FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Improving the Stability of Nonafluoropentanamide Emulsions
Welcome to the technical support center for Nonafluoropentanamide emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of your emulsion formulations. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you to diagnose issues and rationally design robust and stable systems.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound emulsions, providing the core knowledge needed for successful formulation.
Q1: What makes this compound and other perfluorocarbons (PFCs) difficult to emulsify?
A: Perfluorocarbons like this compound are unique because they are both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1][2] This dual nature stems from the high electronegativity and low polarizability of the fluorine atoms that surround the carbon backbone.[2] This results in very weak van der Waals interactions with both water and hydrocarbon oils, leading to high interfacial tension against both phases (around 50-60 mN/m against water).[1] Overcoming this high interfacial energy to create small, stable droplets requires significant energy input and specialized surfactants.
Q2: What is the primary mechanism of instability in this compound nanoemulsions?
A: For nanoemulsions with droplet sizes less than 1 micron, the dominant instability mechanism is Ostwald ripening .[3] This process occurs because smaller droplets have a higher surface curvature and, consequently, a slightly higher solubility in the continuous (aqueous) phase than larger droplets.[4][5] Over time, this compound molecules diffuse from these smaller droplets through the aqueous phase and deposit onto the larger droplets.[5] This leads to a gradual increase in the average droplet size and, eventually, phase separation, even without droplet collisions.[3][5] Coalescence (droplets merging upon collision) and creaming (gravitational separation) become more significant as Ostwald ripening progresses and the average droplet size increases.[4][6][7]
Q3: How do I select the right surfactant for a this compound emulsion?
A: Surfactant selection is critical. Standard hydrocarbon-based surfactants are often inefficient because the fluorinated "oil" phase is also lipophobic. The ideal surfactant should have a fluorinated segment to anchor effectively in the this compound droplet and a hydrophilic segment to stabilize it in the aqueous phase.[3]
Key considerations include:
-
Fluorinated Surfactants: These are the most effective. Look for biocompatible options like fluorinated block copolymers (e.g., perfluoroalkylated polyethylene glycol) or specialized fluorinated phospholipids.[8][9][10][11] These surfactants significantly lower the PFC/water interfacial tension, which is crucial for stability.[3]
-
Hydrophile-Lipophile Balance (HLB): While originally developed for hydrocarbon oils, the HLB concept is still a useful starting point. For oil-in-water (O/W) emulsions, surfactants with higher HLB values (typically 8-18) are preferred.[12] However, the optimal HLB for a fluorocarbon system must be determined experimentally, as direct correlations from hydrocarbon systems are not always accurate.[13] Studies show that emulsion stability is often highest when the HLB of the emulsifier system closely matches the required HLB of the oil phase.[14][15][16][17]
-
Non-ionic Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 80) and block copolymers (e.g., Pluronic F-68) have been used, often in combination with phospholipids like egg yolk lecithin, but may require optimization.[10][13]
Q4: What analytical techniques are essential for characterizing emulsion stability?
A: A multi-faceted approach is necessary to accurately assess stability.
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring the mean droplet size (Z-average) and the polydispersity index (PDI).[18][19] A stable emulsion will show minimal change in these values over time under specified storage conditions. An increasing PDI often signals destabilization.[19]
-
Zeta Potential Measurement: This technique measures the surface charge of the droplets.[18][20] A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between droplets, which prevents flocculation and coalescence, leading to enhanced stability.[20][21]
-
Microscopy: Direct visual confirmation of droplet size, shape, and any aggregation.
-
Accelerated Stability Testing: Centrifugation and freeze-thaw cycles can quickly predict long-term instability.[22][23] For example, observing a cream layer after centrifugation indicates a propensity for gravitational separation.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common stability problems encountered during the formulation of this compound emulsions.
Issue 1: My emulsion separates into layers immediately or within a few hours (Phase Separation).
| Symptom | Possible Cause | Recommended Action & Scientific Rationale |
| Immediate separation after homogenization. | Insufficient Homogenization Energy: The energy input was not enough to overcome the high interfacial tension of this compound to form small droplets. | Increase Homogenization Intensity: For high-pressure homogenizers, increase the pressure (e.g., from 10,000 to 20,000 psi) or the number of passes (e.g., from 3 to 7 cycles).[24][25][26] This imparts more energy, creating smaller droplets that are more kinetically stable. |
| A clear or milky top layer forms over time (Creaming). | Droplet Size is Too Large: Larger droplets are more susceptible to gravitational forces, causing them to rise (as PFCs are denser than water, this would manifest as sedimentation, a bottom layer). Correction: While PFCs are denser, creaming is the general term for gravitational separation where the dispersed phase rises. Sedimentation is the term for settling. The principle is the same. | Optimize Homogenization: Refer to the action above. Smaller droplets (< 200 nm) have greater Brownian motion, which helps counteract gravity and prevent separation.[4] |
| Inadequate Surfactant Concentration: Not enough surfactant is available to cover the newly created droplet surface area during homogenization, leading to immediate droplet coalescence.[25] | Increase Surfactant Concentration: Systematically increase the surfactant-to-oil ratio. Ensure there is enough emulsifier to form a stable interfacial film around the droplets.[27] | |
| Incorrect Surfactant Type/HLB: The chosen surfactant is not effectively reducing the interfacial tension between this compound and water.[6][23] | Re-evaluate Surfactant: If possible, switch to a fluorinated surfactant. Alternatively, experiment with different blends of non-ionic surfactants to empirically find the optimal HLB value for your system.[14][15][16][17] |
Issue 2: The average particle size of my emulsion increases over days or weeks of storage.
| Symptom | Possible Cause | Recommended Action & Scientific Rationale |
| Mean droplet diameter (measured by DLS) steadily increases. | Ostwald Ripening: This is the most likely cause for nanoemulsions. This compound molecules are diffusing from smaller droplets to larger ones.[3] | Add a Ripening Inhibitor (Co-stabilizer): Introduce a small amount of a higher molecular weight, less water-soluble perfluorocarbon (e.g., perfluorodecalin or perfluorooctyl bromide).[1] This second PFC is highly insoluble in the aqueous phase and gets trapped in the droplets, creating an osmotic pressure that counteracts the diffusion of this compound, thereby inhibiting ripening.[28] |
| Coalescence: The surfactant film around the droplets is not robust enough to prevent them from merging when they collide. | Increase Zeta Potential: If using an ionic surfactant or if the system allows, adjust the pH to move further away from the isoelectric point, increasing surface charge and electrostatic repulsion.[29] A zeta potential > | |
| Use a Polymeric Surfactant: Consider surfactants with long hydrophilic chains (like PEGylated surfactants). These provide steric hindrance—a physical barrier of polymer chains that prevents droplets from getting close enough to coalesce.[30] |
Issue 3: My emulsion appears grainy or shows visible aggregates.
| Symptom | Possible Cause | Recommended Action & Scientific Rationale |
| Visible particles or a gritty texture. | Flocculation: Droplets are clumping together without merging. This is a precursor to coalescence. | Improve Electrostatic/Steric Stabilization: See recommendations for increasing zeta potential and using polymeric surfactants under "Issue 2". Flocculation occurs when attractive forces (van der Waals) overcome repulsive forces.[21] |
| Incorrect Processing Temperature: If using surfactants or lipids that are solid at room temperature, improper temperature control during processing can cause them to crystallize or not form the emulsion correctly.[31] | Optimize Temperature Control: Ensure both the oil and water phases are heated sufficiently (e.g., to 50-55°C) before mixing to ensure all components are liquid and can be properly emulsified.[31][32] Maintain temperature during homogenization if necessary. |
Visualization of Instability Mechanisms
The following diagram illustrates the primary pathways through which an emulsion can lose its stability. Understanding these distinct processes is key to effective troubleshooting.
Caption: Key mechanisms of emulsion destabilization.
Systematic Troubleshooting Workflow
When encountering an unstable emulsion, follow this logical workflow to diagnose the root cause efficiently.
Caption: A logical workflow for troubleshooting emulsion instability.
Experimental Protocol Example
Protocol: Preparation of a Stable this compound Nanoemulsion via High-Pressure Homogenization
This protocol provides a robust starting point for creating a stable oil-in-water (O/W) nanoemulsion.
1. Preparation of Phases:
-
Aqueous Phase: Prepare the continuous phase by dissolving the chosen surfactant (e.g., a PEGylated fluorosurfactant or a blend of Tween 80 and lecithin) in deionized water. Gently heat to 50-55°C if using solid lipids or waxes to ensure complete dissolution.[32]
-
Oil Phase: The oil phase consists of this compound. If using a ripening inhibitor (e.g., perfluorodecalin), add it to the this compound at this stage (typically 10-20% of the total PFC weight).
2. Pre-emulsification:
-
Heat the oil phase to the same temperature as the aqueous phase (50-55°C).[32]
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) at 10,000-16,000 rpm for 5-10 minutes.[32] This creates a coarse pre-emulsion with micron-sized droplets.[25]
3. High-Pressure Homogenization (HPH):
-
Immediately transfer the warm pre-emulsion to a high-pressure homogenizer.[25]
-
Process the emulsion at a pressure between 15,000 and 25,000 psi (100-170 MPa).[24][26]
-
Recirculate the emulsion through the homogenizer for 5 to 10 cycles.[24][32] The optimal number of cycles should be determined experimentally by analyzing particle size after each pass.
-
Cool the resulting nanoemulsion rapidly to room temperature in an ice bath to lock in the droplet structure and prevent temperature-induced degradation.[31]
4. Characterization:
-
Immediately after preparation, measure the mean particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential.[18][33]
-
Store aliquots of the emulsion at different conditions (e.g., 4°C, 25°C, 40°C) and re-measure these parameters at set time points (e.g., 1 day, 1 week, 1 month) to assess long-term stability.
References
-
ResearchGate. (n.d.). Describe method of preparation of Nanoemulsion High Pressure Homogenization. [Link]
-
Al-Akkari, S., et al. (2021). Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles. ACS Applied Materials & Interfaces. [Link]
-
Gumul, D., et al. (2023). Critical Review of Techniques for Food Emulsion Characterization. Molecules. [Link]
-
Wikipedia. (n.d.). Miniemulsion. [Link]
-
Khumpirapang, N., & Okonogi, S. (2017). Nanoemulsion preparation. protocols.io. [Link]
-
ResearchGate. (n.d.). Nanoemulsion destabilization mechanisms: Ostwald ripening, flocculation and coalescence. [Link]
-
Cesana, S., et al. (2018). Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents. Journal of Materials Chemistry B. [Link]
-
Brown, T. (2018). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]
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Encyclopedia.pub. (2023). Techniques for Emulsion Characterization. [Link]
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. [Link]
-
Pharma Digests. (2024). Troubleshooting Guide for Semisolid Dosage Forms | Part-2. [Link]
-
YouTube. (2013). Mechanism Emulsion Instability. [Link]
-
Partal, P., et al. (2017). Assessing differences between Ostwald ripening and coalescence by rheology, laser diffraction and multiple light scattering. Colloids and Surfaces B: Biointerfaces. [Link]
-
Donsì, F., et al. (2016). Nanoemulsion preparation by combining high pressure homogenization and high power ultrasound at low energy densities. Food Research International. [Link]
-
Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. [Link]
-
Chen, Y., et al. (2011). Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion. Journal of Biomaterials Science, Polymer Edition. [Link]
-
Salvia-Trujillo, L., et al. (2017). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. Foods. [Link]
-
AZoM.com. (2005). Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. [Link]
-
Shah, P., et al. (2016). Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. Drug Development and Industrial Pharmacy. [Link]
-
Riess, J. G. (1994). Fluorocarbon emulsions--the stability issue. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology. [Link]
-
Souto, E. B., et al. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability. Cosmetics & Toiletries. [Link]
-
New Era Instruments. (n.d.). Biocompatible surfactants for water-in- fluorocarbon emulsions. [Link]
-
Tuode Chem. (2025). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. [Link]
-
An, R., et al. (2019). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
-
CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]
-
Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. [Link]
-
An, R., et al. (2019). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]
-
He, L., et al. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances. [Link]
-
He, L., et al. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances. [Link]
-
Pisani, L. J., et al. (2021). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Pharmacology. [Link]
-
Scientific Research Publishing. (2019). Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid. [Link]
-
Royal Society of Chemistry. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. [Link]
-
McClements, D. J. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Research International. [Link]
-
Semantic Scholar. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. [Link]
-
Zhu, Y., et al. (2020). Study on the Influencing Factors of the Emulsion Stability of a Polymeric Surfactant Based on a New Emulsification Device. Polymers. [Link]
-
Imhof, A., & Pine, D. J. (2001). Stability of Nonaqueous Emulsions. Journal of Colloid and Interface Science. [Link]
-
Al-Edresi, S., & Al-shargabi, T. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceutics. [Link]
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Technical Support Center: Strategies to Prevent the Degradation of Nonafluoropentanamide
Welcome to the technical support center for Nonafluoropentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Introduction to this compound Stability
This compound (C₅H₂F₉NO) is a perfluorinated amide, a class of compounds known for their high thermal and chemical stability due to the strength of the carbon-fluorine (C-F) bond.[1][2] However, like all chemical compounds, it is not entirely immune to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for ensuring the integrity of your experimental results and the shelf-life of your materials. This guide provides practical strategies to mitigate degradation and troubleshoot common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While this compound is a robust molecule, its degradation can be initiated by several factors, including:
-
Extreme pH: Strong acidic or basic conditions can promote hydrolysis of the amide bond.
-
High Temperatures: Although thermally stable, prolonged exposure to excessive heat can lead to decomposition.
-
Photolytic Exposure: Exposure to high-energy light, particularly UV radiation, can induce photodegradation.[3][4]
-
Strong Oxidizing Agents: Potent oxidizing agents can potentially react with the molecule.
-
Incompatible Solvents: Certain polar aprotic solvents may affect the stability of some per- and polyfluoroalkyl substances (PFAS).[1][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep it in a tightly sealed container, protected from light. Storage at refrigerated temperatures (2-8 °C) is advisable. Avoid storing it near strong acids, bases, or oxidizing agents.
Q3: I suspect my this compound solution has degraded. What are the initial signs I should look for?
A3: Initial indicators of degradation can be subtle and may require analytical confirmation. However, you might observe:
-
Changes in physical appearance: Discoloration or the formation of precipitates in your solution.
-
Inconsistent experimental results: Unexplained variations in bioactivity, potency, or analytical readouts compared to previous batches or a fresh standard.
-
Appearance of new peaks in chromatograms: When analyzing your sample by techniques like HPLC or LC-MS, the presence of unexpected peaks is a strong indicator of degradation.[6]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond. This would likely result in the formation of nonafluoropentanoic acid and ammonia. Under severe thermal stress, fragmentation of the perfluoroalkyl chain could occur.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues with this compound in your experiments.
Issue 1: Inconsistent or Lower-than-Expected Potency in Biological Assays
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound from a new or properly stored solid sample. 2. Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products.[6] 3. Re-run the biological assay with the freshly prepared solution. | The amide functionality is crucial for the biological activity of many compounds. Its hydrolysis would lead to inactive products. |
| Instability in assay buffer | 1. Assess the pH and composition of your assay buffer. Avoid strongly acidic or basic conditions. 2. Perform a time-course experiment by incubating this compound in the assay buffer and analyzing samples at different time points by HPLC to check for degradation. | The stability of a compound can be highly dependent on the pH and components of the surrounding medium. |
| Photodegradation during experiment | 1. Protect your experimental setup, including stock solutions and assay plates, from direct light, especially UV sources. 2. Use amber-colored vials or cover containers with aluminum foil.[4] | High-energy photons can provide the activation energy needed to break chemical bonds, leading to degradation. |
Issue 2: Appearance of Unidentified Peaks in Analytical Chromatograms (HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sample preparation induced degradation | 1. Review your sample preparation protocol. Minimize exposure to harsh conditions (e.g., high temperature, extreme pH). 2. Prepare a sample with minimal processing (e.g., simple dilution in a neutral solvent) and compare its chromatogram to the fully processed sample. | The process of extracting or preparing a sample for analysis can sometimes introduce conditions that cause degradation. |
| Mobile phase incompatibility | 1. Ensure the pH of your mobile phase is compatible with this compound stability. 2. If using a gradient, check for on-column degradation by injecting a sample and collecting fractions for re-analysis. | The mobile phase in chromatography is not just a carrier but also a chemical environment that the analyte is exposed to. |
| Thermal degradation in the injector or source | 1. If using LC-MS, check the temperature settings of the autosampler and the ion source. 2. Reduce the ion source temperature if possible and re-analyze the sample. | While brief, exposure to high temperatures in the analytical instrument can sometimes cause degradation of thermally labile compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC or LC-MS/MS system with a C18 column[6]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
Neutralize with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Heat the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.[4]
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC or LC-MS/MS method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: Start with a low percentage of organic phase (e.g., 10% B) and create a linear gradient to a high percentage (e.g., 90% B) over 20-30 minutes. This will help to separate compounds with a wide range of polarities.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of this compound) or mass spectrometry for more sensitive and specific detection.[6]
-
Method Validation: Use the samples generated from the forced degradation study to demonstrate the specificity of the method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualization of Degradation Pathways and Workflows
Diagram 1: Potential Hydrolytic Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Diagram 2: Experimental Workflow for Investigating Degradation
Caption: Troubleshooting workflow for degradation.
References
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). Environmental Science & Technology Letters, 8(11), 943–948. [Link]
-
Polytetrafluoroethylene. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). ResearchGate. [Link]
-
Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Interstate Technology & Regulatory Council. Retrieved January 18, 2026, from [Link]
-
Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. (2022). Polymers, 14(8), 1615. [Link]
-
Study of relative response factors and mass balance in forced degradation studies with liquid chromatography/photo-diode array detector/evaporative light scattering detector/mass spectrometry system. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 533-541. [Link]
-
Thermal degradation of polymers. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Current Pharmaceutical Analysis, 6(2), 79-92. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Forced Degradation Studies. (2016). MedCrave Online. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Nonafluoropentanamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of nonafluoropentanamide (C₅HF₉NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. Our approach is grounded in fundamental chemical principles to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Core Synthesis Protocol & Mechanism
The most common and direct route to this compound is the nucleophilic acyl substitution reaction between nonafluoropentanoyl fluoride and ammonia. This method is efficient but requires careful control of reaction conditions to prevent side reactions and maximize yield.
Principal Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of nonafluoropentanoyl fluoride. This forms a tetrahedral intermediate, which then collapses, eliminating a fluoride ion to yield the stable this compound product and hydrogen fluoride (HF). The HF is subsequently neutralized by excess ammonia to form ammonium fluoride (NH₄F).[1][2]
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
Anhydrous ammonia (NH₃) gas
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a gas inlet, stirrer, and a drying tube or condenser cooled to -78 °C to condense ammonia.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Solvent & Reagent: Add anhydrous diethyl ether to the reaction flask and cool it to 0 °C in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solvent until a saturated solution is obtained. Alternatively, condense a known amount of liquid ammonia into the flask at -78 °C. A common approach is to use a significant excess of ammonia (e.g., 3-5 equivalents) to act as both the nucleophile and the acid scavenger.[5]
-
Substrate Addition: Slowly add nonafluoropentanoyl fluoride dropwise to the stirred ammonia solution. Maintain the temperature at 0 °C to control the exothermicity of the reaction.
-
Reaction: Allow the mixture to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Remove the excess ammonia by carefully bubbling nitrogen through the solution or by allowing it to evaporate in a well-ventilated fume hood.
-
The resulting slurry contains the product and ammonium fluoride precipitate.[6]
-
Filter the mixture to remove the solid NH₄F.
-
Wash the filtrate with cold, deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or sublimation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most common problem and typically points to one of three issues: hydrolysis of the starting material, incomplete reaction, or loss of product during workup.
A. Hydrolysis of Nonafluoropentanoyl Fluoride: Your starting material, nonafluoropentanoyl fluoride, is highly susceptible to hydrolysis. Trace amounts of water in your solvent, on your glassware, or in your ammonia source will convert the acyl fluoride into the unreactive nonafluoropentanoic acid, halting the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under an inert atmosphere.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Ammonia Gas: Pass the ammonia gas through a drying agent (e.g., a column of potassium hydroxide pellets) before introducing it into the reaction vessel.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
B. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Extend Reaction Time: If the starting material is still present, extend the stirring time at room temperature.
-
Ensure Ammonia Excess: A stoichiometric deficiency of ammonia will result in incomplete conversion. Ensure a significant excess is used to drive the reaction to completion and neutralize the HF byproduct.[5]
-
C. Product Loss During Workup: this compound has some solubility in water. Aggressive or excessive aqueous washes can lead to significant product loss.
-
Troubleshooting Steps:
-
Minimize Water Washes: Use minimal volumes of cold deionized water during the workup.
-
Back-Extraction: Back-extract the aqueous layers with fresh solvent (e.g., diethyl ether) to recover any dissolved product.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: My final product is impure. I detect a significant amount of a compound with a carboxylic acid peak in my analysis. What is it and how do I prevent it?
Answer: The impurity is almost certainly 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid. As mentioned in Q1, this is the product of the hydrolysis of your starting material, nonafluoropentanoyl fluoride. Its presence indicates that moisture was introduced at some point before or during the reaction.
-
Prevention: The preventative measures are the same as for avoiding low yields due to hydrolysis: maintain strictly anhydrous conditions throughout the entire process.
-
Removal: If the acid has already formed, it can be removed during the workup.
-
Base Wash: After the initial water wash, perform a wash with a cold, dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃). The nonafluoropentanoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Caution: Perform this step carefully and in a fume hood, as the neutralization of any remaining acidic species (like dissolved HF) will produce gas (CO₂). Do not use a strong base, as it may hydrolyze the desired amide product.
-
Final Water Wash: Follow the base wash with another cold water wash to remove any residual bicarbonate.
-
Reaction Scheme: Main vs. Side Reaction
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammonium fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Nonafluoropentanamide
Welcome to the technical support center for the purification of Nonafluoropentanamide (NFPA). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly fluorinated compound. The unique physicochemical properties of organofluorine molecules present distinct challenges in purification.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The synthesis of NFPA, typically from nonafluoropentanoyl chloride and ammonia or a related nitrogen source, can result in several byproducts. The most common impurities include:
-
Unreacted Nonafluoropentanoic Acid or its Acyl Halide: Incomplete reaction or hydrolysis of the starting material can leave residual acidic impurities.
-
Coupling Reagents and their Byproducts: If peptide coupling reagents are used for the amidation, these can be a source of contamination.
-
Oligomeric Species: Self-condensation or other side reactions can lead to the formation of higher molecular weight impurities.
-
Solvent Residues: Residual reaction or extraction solvents can be present in the crude product.
It's important to note that per- and polyfluorinated alkyl substances (PFAS), like NFPA, produced through electrochemical fluorination can also contain branched isomers as impurities.[2]
Q2: What are the key physical properties of this compound that I should consider for purification?
Understanding the physical properties of NFPA is crucial for selecting an appropriate purification strategy. The high degree of fluorination significantly influences its behavior. Highly fluorinated compounds are known to be both hydrophobic and oleophobic, a property that can be exploited in purification.[3]
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C5H2F9NO[4][5] | --- |
| Molecular Weight | 263.06 g/mol [4] | Affects volatility and chromatographic behavior. |
| Boiling Point | Not well-documented, but expected to be higher than non-fluorinated amides of similar molecular weight. | Distillation may be a viable purification method. |
| Solubility | Generally soluble in fluorinated solvents and some polar aprotic organic solvents. Limited solubility in water and hydrocarbon solvents.[6] | This "fluorous" character is key for liquid-liquid extraction and choosing chromatographic mobile phases.[6] |
| Polarity | The amide group is polar, but the long fluorinated chain is non-polar, giving the molecule amphiphilic character. | Influences choice of chromatographic stationary phase (e.g., silica vs. fluorous silica).[7] |
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile fluorinated compounds.[8][9][10] It can separate NFPA from volatile impurities and provide structural information from the mass spectrum. However, molecular ions of fluorinated compounds can be difficult to observe with standard electron ionization (EI), so softer ionization techniques may be beneficial.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect proton-containing impurities. ¹⁹F NMR is particularly useful for identifying different fluorinated species and isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with a mass spectrometry detector (LC-MS), is another excellent method. Using a column with a fluorinated stationary phase can enhance the separation of fluorinated compounds from their non-fluorinated counterparts.[7]
-
Combustion Ion Chromatography (CIC): This technique can be used to determine the total amount of organic fluorine in a sample, which can be useful for quantifying unknown fluorinated impurities.[11][12]
Section 2: Troubleshooting Guide
Problem 1: My crude product is a waxy solid or oil and fails to crystallize.
-
Primary Cause: The presence of impurities is likely depressing the melting point and disrupting the crystal lattice formation. Fluorinated molecules can have complex intermolecular interactions that make crystallization challenging.[1]
-
Troubleshooting Steps:
-
Initial Solvent Wash: Try washing the crude product with a non-polar hydrocarbon solvent (e.g., hexane) to remove greasy, non-fluorinated impurities.
-
Liquid-Liquid Extraction: If acidic impurities like nonafluoropentanoic acid are suspected, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.
-
Chromatography: If simpler methods fail, flash column chromatography is a reliable option for removing a broader range of impurities.
-
Problem 2: My NMR spectrum shows residual nonafluoropentanoic acid.
-
Primary Cause: This indicates either an incomplete reaction or hydrolysis of the amide product during workup or storage. The amide bond in polyfluorinated amides is generally stable.[2]
-
Troubleshooting Steps:
-
Aqueous Basic Wash: Dissolve the crude material in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic byproduct.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Problem 3: I observe multiple spots on my TLC, and they are poorly separated.
-
Primary Cause: The chosen TLC solvent system is not optimal for resolving compounds with similar polarities.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. For fluorinated compounds, sometimes adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate/hexane mixture can improve separation.
-
Consider Fluorous Chromatography: If standard silica gel TLC does not provide adequate separation, consider using fluorous solid-phase extraction (SPE) cartridges for initial cleanup or specialized fluorous TLC plates if available. The unique partitioning behavior of highly fluorinated molecules can be leveraged for better separation.[7]
-
Visualization: Ensure you are using an appropriate visualization technique. A potassium permanganate stain is often effective for amide compounds.
-
Section 3: Detailed Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[13][14][15]
-
Solvent Selection: The ideal solvent is one in which NFPA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., toluene, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, add the crude NFPA and a boiling chip. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[16]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This technique is excellent for separating compounds with different polarities.[17]
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf value of ~0.3 for NFPA. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[17]
-
Sample Loading: Dissolve the crude NFPA in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow rate. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing pure NFPA and remove the solvent using a rotary evaporator.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified NFPA in a suitable volatile solvent (e.g., ethyl acetate or acetone).
-
GC Method: Use a capillary column suitable for general-purpose analysis, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.[10]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C, and hold for 5 min. (This is a starting point and should be optimized).[9]
-
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Integrate the peak corresponding to NFPA and any impurity peaks to determine the relative purity. Analyze the mass spectrum to confirm the identity of the main peak and tentatively identify any impurities.
Section 4: Visual Guides
Below are diagrams to assist in your purification workflow.
Caption: Decision tree for selecting a purification method.
Caption: A typical flash chromatography workflow.
References
- Application Note: Recrystallization Techniques for Polar Fluorin
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL.
- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic.
- Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples - Diva-Portal.org.
- This compound | C5H2F9NO | CID 4191132 - PubChem - NIH.
- Toxicological Profile for Perfluoroalkyls.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Organofluorine chemistry - Wikipedia.
- This compound (C5H2F9NO) - PubChemLite.
- Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides | Environmental Science & Technology - ACS Public
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC)
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Purification of Organic Compounds by Flash Column Chrom
- Recrystalliz
- Recrystalliz
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
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- 5. PubChemLite - this compound (C5H2F9NO) [pubchemlite.lcsb.uni.lu]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up Nonafluoropentanamide Production
Welcome to the technical support center for Nonafluoropentanamide (NFPA) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up NFPA synthesis from the lab bench to pilot and production scales. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to this compound Scale-Up
This compound (C₅H₂F₉NO) is a highly fluorinated amide with growing interest in various applications, including pharmaceuticals and advanced materials. While its synthesis may appear straightforward at the laboratory scale, scaling up production introduces significant challenges. These primarily revolve around reaction energetics, mixing efficiency, impurity control, and product isolation. This guide provides a structured approach to identifying and resolving these issues, ensuring a safe, efficient, and reproducible manufacturing process.
Critical Safety Considerations for Scale-Up
Scaling up any chemical process requires a renewed and intensified focus on safety. The thermal and chemical hazards that are manageable at the gram scale can become critical risks at the kilogram scale.
Q: What are the primary safety hazards associated with this compound production at scale?
A: The primary hazards are twofold: chemical exposure and thermal runaway.
-
Chemical Hazards : this compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Precursors, such as nonafluoropentanoyl chloride, are corrosive and react violently with moisture. Safe handling requires robust containment and appropriate personal protective equipment (PPE).
-
Thermal Hazards : The amidation of an acyl chloride with ammonia is a highly exothermic reaction. As the reactor volume increases, the ratio of heat transfer area to reaction volume decreases dramatically[2]. This can lead to a rapid temperature increase, known as thermal runaway, potentially causing reactor over-pressurization and loss of containment[3][4].
Q: What essential safety protocols must be in place before attempting a scale-up?
A: A multi-layered safety approach is mandatory.
| Safety Protocol | Key Considerations | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, face shield, and a lab coat are minimum requirements. For handling powders or volatile reagents, a respirator may be necessary. | To prevent skin, eye, and respiratory exposure to hazardous materials[5]. |
| Engineering Controls | All operations should be conducted in a well-ventilated fume hood or a dedicated, contained reaction bay with adequate exhaust. | To minimize inhalation exposure and contain any accidental releases. |
| Thermal Hazard Assessment | Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. | To quantify the reaction exotherm and ensure the plant's cooling systems can safely manage the heat load during scale-up[2][5]. |
| Emergency Procedures | Ensure spill kits are readily available. All personnel must be trained on emergency shutdown procedures and the location and use of safety showers and eyewash stations. | To mitigate the impact of accidental spills, exposures, or runaway reactions. |
Troubleshooting the Synthesis Reaction
The most common route to this compound is the reaction of a nonafluoropentanoic acid derivative (e.g., nonafluoropentanoyl chloride) with an ammonia source. The following Q&A addresses issues that may arise during this critical step.
Caption: General workflow for this compound synthesis.
Q: My reaction yield is significantly lower at a larger scale compared to the lab. What are the likely causes?
A: This is a classic scale-up challenge often traced back to two factors: inefficient mixing and poor temperature control[2].
-
Inefficient Mixing : In the lab, reactants mix quickly via magnetic stirring. In a large reactor, localized "hot spots" can form where the ammonia concentration is high, leading to side reactions or degradation. The type of impeller and agitation speed must be optimized for the larger vessel to ensure homogeneity[5].
-
Poor Temperature Control : As discussed, the exotherm can be substantial. If the temperature rises uncontrollably, it can promote the formation of impurities or degrade the product. A semi-batch process, where one reactant is added slowly to the other, is a common strategy to maintain temperature control[3]. The rate of addition becomes a critical process parameter that must be carefully defined.
Q: I'm observing the formation of unknown impurities in my crude product. What could they be?
A: Impurities in fluorinated amide syntheses can arise from several sources.
-
Incompletely Fluorinated Species : The starting material, nonafluoropentanoic acid or its derivatives, may contain impurities with some C-H bonds instead of C-F bonds. These can carry through the synthesis and are often difficult to remove[6]. Sourcing high-purity starting materials is critical.
-
Over-reaction Products : While less common with ammonia, if a primary or secondary amine were used, di- or tri-acylation could occur if stoichiometry is not carefully controlled.
-
Degradation Products : If the reaction temperature is too high, thermal decomposition of the product or reactants can occur.
Q: The reaction seems to stall before completion, even with excess ammonia. Why?
A: This could be due to mass transfer limitations, especially if you are bubbling ammonia gas into the reaction solvent.
-
Gas Dispersion : At a larger scale, ensuring efficient dispersion of ammonia gas into the liquid phase is crucial. Poor dispersion means the reaction is limited by how fast the ammonia can dissolve, not by the reaction kinetics. Consider using a sparging tube with fine holes and vigorous agitation.
-
Salt Precipitation : The reaction produces ammonium chloride as a byproduct[7][8]. This salt can precipitate and coat the particles of your product or reactants, preventing further reaction. Ensure your solvent system can either keep the salt dissolved or that your mixing is sufficient to keep it well-suspended.
Troubleshooting Purification and Isolation
Purifying fluorinated compounds can be challenging due to their unique physical properties. Recrystallization is often the method of choice for this compound.
Caption: Troubleshooting logic for NFPA recrystallization.
Q: I'm having trouble finding a good solvent for recrystallization. What are the key properties to look for?
A: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Given the fluorinated nature of NFPA, you may need to explore less common solvent systems.
-
Solvent Screening : Perform a small-scale solvent screen with various solvents (e.g., acetonitrile, ethyl acetate, toluene, and mixtures). Perfluorinated compounds can sometimes exhibit unusual solubility behavior[9].
-
Anti-Solvent Method : An alternative is to dissolve the crude product in a good solvent (e.g., acetone) and then slowly add an "anti-solvent" (e.g., water or heptane) in which the product is insoluble, until turbidity is observed. Then, cool the mixture to induce crystallization.
Q: My product "oils out" instead of crystallizing upon cooling. How can I fix this?
A: "Oiling out" occurs when the product's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice.
-
Slower Cooling : Implement a very slow, controlled cooling ramp. Rapid cooling from a supersaturated solution often leads to oiling.
-
Lower Initial Concentration : Start with a more dilute solution. This reduces the degree of supersaturation at any given temperature.
-
Seeding : Add a few seed crystals of pure NFPA once the solution has cooled slightly. This provides a template for crystal growth to begin.
Q: How do I remove the ammonium chloride byproduct effectively?
A: Ammonium chloride is highly soluble in water, whereas this compound is not. A simple aqueous wash or slurry of the crude product is typically effective.
-
Suspend the crude solid in deionized water.
-
Stir vigorously for 30-60 minutes.
-
Isolate the solid product by filtration.
-
Wash the filter cake with additional water.
-
Repeat if necessary, checking the filtrate for chloride ions (e.g., with silver nitrate solution) to confirm removal.
Analytical and Quality Control FAQs
Confirming the purity and identity of your scaled-up batch is a non-negotiable part of the process.
Q: What is the recommended analytical technique for routine purity analysis of this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. It offers high resolution to separate volatile impurities and provides mass data for confident identification[10][11].
-
Sample Preparation : A dilute solution of the NFPA in a suitable solvent like ethyl acetate or acetone is typically sufficient.
-
Column Choice : A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
Expected Results : You should see a major peak for this compound and can quantify its purity by area percent. The mass spectrum will serve as a fingerprint to confirm its identity[11].
Q: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used?
A: Yes, LC-MS/MS is also a powerful tool, particularly for identifying non-volatile impurities or for situations where derivatization for GC is not desired[12][13]. Reversed-phase chromatography with a C18 column using a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common starting point for amide analysis[14].
Q: How can I confirm the structure of my final product?
A: A combination of techniques provides the highest confidence.
| Technique | Information Provided |
| ¹H NMR | Confirms the presence and integration of the -NH₂ protons. |
| ¹⁹F NMR | Confirms the characteristic fluorine environments of the C₄F₉ chain. |
| ¹³C NMR | Shows the carbon backbone, including the carbonyl carbon. |
| FTIR | Identifies key functional groups, such as N-H stretches (~3300-3500 cm⁻¹) and the C=O stretch (~1680 cm⁻¹). |
| Melting Point | A sharp melting point is a good indicator of high purity. |
Protocols
Protocol 1: General Procedure for Scale-Up of this compound Synthesis (Semi-Batch)
This is a generalized protocol and must be adapted and fully risk-assessed for your specific equipment and scale.
-
Reactor Setup : In a suitably sized, clean, and dry glass-lined reactor equipped with an overhead stirrer, temperature probe, and cooling jacket, charge the solvent (e.g., anhydrous diethyl ether or dichloromethane).
-
Ammonia Charge : Cool the solvent to 0-5 °C. Introduce a molar excess (e.g., 3-5 equivalents) of ammonia. This can be done by bubbling anhydrous ammonia gas through a subsurface sparging tube or by charging a pre-cooled solution of ammonia in an appropriate solvent.
-
Reagent Addition : Prepare a solution of nonafluoropentanoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Controlled Addition : Slowly add the nonafluoropentanoyl chloride solution to the stirred ammonia solution via an addition funnel or pump. The addition rate must be controlled to maintain the internal temperature below a set point (e.g., <10 °C). This is the critical control step to manage the exotherm[4].
-
Reaction & Monitoring : After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by taking samples for analysis (e.g., GC-MS or TLC) to confirm the disappearance of the acyl chloride.
-
Workup : Once complete, quench the reaction by slowly adding cold water. The product, this compound, will likely precipitate as a white solid. The byproduct, ammonium chloride, will dissolve in the aqueous phase[7].
-
Isolation : Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water, followed by a cold, non-polar solvent (like hexane) to aid in drying.
-
Drying : Dry the white solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Choose an appropriate solvent or solvent system identified from a screening study.
-
Dissolution : In a reactor, add the crude, dry this compound and the minimum amount of the chosen solvent required to dissolve it at reflux temperature.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite®) to obtain a clear solution.
-
Controlled Cooling : Slowly cool the solution. An automated, linear cooling ramp (e.g., 10-20 °C per hour) is ideal to promote the growth of large, pure crystals.
-
Crystallization : Once crystallization begins, continue slow cooling to the target temperature (e.g., 0-5 °C) and hold for several hours to maximize recovery.
-
Isolation : Filter the purified crystals and wash the cake with a small amount of the cold recrystallization solvent.
-
Drying : Dry the final product under vacuum to a constant weight.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- National Center for Biotechnology Information (n.d.). This compound.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- BenchChem. (2025, November).
- BenchChem. (2025, November).
- Mitchell, J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Selective Single Step Amidation of Polyfluoroarenes. (n.d.). PubMed Central.
- Ice Nucleation Activity of Perfluorinated Organic Acids. (2021, April 8). PubMed Central.
- Crystal structure of perfluorononanoic acid, C9HF17O2. (2024, September 2).
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25).
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25). PubMed Central.
- Photocatalytic amidation and esterification with perfluoroalkyl iodide. (n.d.). RSC Publishing.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 12). PubMed Central.
- GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. (2006). PubMed.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
- Crystal structure of perfluorononanoic acid, C 9 HF 17 O 2. (n.d.).
- Porous crystals bind fluorine-containing greenhouse gases. (2022, July 22). ScienceDaily.
- Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au.
- What is the method to treat the acyl-chlorinated CNTs without making the impact on COCl groups?. (n.d.).
- Amide Reactions: Amidation, Alcohol, Formation, Techniques. (2023, October 20). StudySmarter.
- Process for Removal of Fluoroorganic Compounds From Aqueous Media. (n.d.).
- Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. (2025, July 1). PubMed Central.
- Amide Reaction Guides. (n.d.). OrgoSolver.
- What is the best technique for amide purification?. (2020, November 2).
- Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (n.d.).
- Reactions of Acyl Chlorides with Ammonia. (2023, January 22). Chemistry LibreTexts.
- Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane B
- GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube.
- the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide.
- LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. (2024, August 1). Agilent.
- Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. (n.d.). ChemKey.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
- Explaining the reaction between acyl chlorides and ammonia - addition / elimin
- Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. (2021, April 8). YouTube.
- What happens when ethanoyl chloride reacts with NH3?. (2021, September 6). Quora.
- Top Bioanalysis Questions Answered: LC-MS/MS, PK/PD, Orbitrap, ADA, NMR & More at Emery Pharma. (2025, March 21). YouTube.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). Journal of Pharmacognosy and Phytochemistry.
- A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. (2024, May 16). bioRxiv.
- Marine biotoxin analysis by LC-MS/MS. (2013, July 10). YouTube.
- How Is GC-MS Used For Qualitative Analysis?. (2025, August 2). YouTube.
- Total synthesis of the large non-ribosomal peptide polytheonamide B. (n.d.). PubMed.
- CHEM005 - Total Synthesis of Novel Antivirotics. (2025). Regeneron ISEF.
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Techniques for refining the purity of synthesized Nonafluoropentanamide
Welcome to the technical support guide for the purification of Nonafluoropentanamide. This document is designed for researchers, chemists, and drug development professionals who are working with this highly fluorinated molecule. Achieving high purity is critical for ensuring reproducible experimental results and meeting regulatory standards. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established chemical principles.
A. Safety First: Handling this compound
Before initiating any purification protocol, it is imperative to recognize the potential hazards associated with this compound. According to its classification, this compound:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
Mandatory Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles at all times.
-
Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with your institution's hazardous waste protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product is an oil or wax, but I was expecting a solid. What went wrong?
Answer: This is a common issue often related to residual impurities depressing the melting point or inhibiting crystallization.
-
Causality: The presence of solvents or unreacted starting materials can act as a plasticizer, preventing the highly ordered crystal lattice from forming. Perfluorinated compounds, while often solids, can have melting points close to room temperature, and even minor impurities can lead to a semi-solid or oily state.
-
Troubleshooting Steps:
-
Confirm Solvent Removal: Ensure your product has been thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), for several hours. A residual solvent peak in your ¹H NMR spectrum is a clear indicator that further drying is needed.
-
Analyze for Impurities: Obtain a ¹⁹F NMR and ¹H NMR spectrum of the crude oil. Look for signals corresponding to unreacted perfluoropentanoyl starting materials or other by-products.
-
Attempt Trituration: "Trituration" is the process of washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For this compound, try stirring the oil vigorously with cold hexanes or heptanes. The non-polar solvent will likely dissolve less-polar organic impurities, leaving the more polar amide to solidify. Decant the solvent and repeat if necessary before drying the resulting solid under vacuum.
-
Re-evaluate Purification: If trituration fails, a more rigorous purification method like column chromatography or vacuum distillation may be required to remove the persistent impurities.
-
Q2: After purification by recrystallization, my yield is extremely low. How can I improve it?
Answer: Low recrystallization yield typically points to one of two issues: incorrect solvent choice or procedural losses.
-
Causality & Solutions:
-
Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If this compound has significant solubility in the cold solvent, a large portion of your product will remain in the mother liquor.
-
Action: Perform a thorough solvent screen. Test the solubility of a small amount of your crude product in various solvents (e.g., toluene, ethyl acetate, acetonitrile, and solvent pairs like ethyl acetate/hexanes) at room temperature and upon heating. The goal is to find a system with a steep solubility curve.
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crash out on the filter paper or in the funnel.
-
Action: Preheat your filtration apparatus (funnel, filter flask) in an oven before use. Use a minimal amount of hot solvent to dissolve the compound initially to ensure the solution is saturated.
-
-
Excessive Solvent Use: Using too much solvent will keep the product dissolved even after cooling.
-
Action: Use only the minimum volume of hot solvent required to fully dissolve the crude material. After cooling and filtering, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, which should be analyzed for purity separately.
-
-
Q3: My NMR/GC-MS analysis still shows unreacted starting material (e.g., Nonafluoropentanoyl Chloride or Nonafluoropentanoic Acid). How do I remove it?
Answer: The removal strategy depends on the nature of the starting material impurity.
-
Causality: These impurities arise from incomplete reactions. Nonafluoropentanoyl chloride is highly reactive and hydrolyzes to nonafluoropentanoic acid in the presence of water.
-
Solutions:
-
For Residual Acyl Chloride: This is unlikely to persist through a typical aqueous workup. If it does, it will readily react with any moisture. A simple aqueous wash of the crude product (dissolved in an organic solvent like ethyl acetate) should convert it to the carboxylic acid.
-
For Residual Nonafluoropentanoic Acid: This acidic impurity can be removed with a simple acid-base extraction.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.
-
Caution: Be prepared for gas evolution (CO₂) during the wash. Vent the separatory funnel frequently.
-
Separate the layers and wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to recover the purified amide. This technique is highly effective for removing acidic impurities from neutral amides[2][].
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
Answer: Impurities are highly dependent on the synthetic route. The most common laboratory synthesis involves reacting an activated form of nonafluoropentanoic acid (like the acyl chloride) with an ammonia source[][4][5].
-
Unreacted Starting Materials: Nonafluoropentanoic acid or its activated derivative (e.g., nonafluoropentanoyl chloride)[6].
-
By-products: If a base like triethylamine is used to scavenge HCl during the reaction with the acyl chloride, triethylammonium chloride salt will be a major by-product[][6]. This is typically removed by an aqueous workup.
-
Solvent Residues: Reaction solvents (e.g., Dichloromethane, THF, Ethyl Acetate) can be trapped in the product and require thorough drying under vacuum to remove.
Q2: What is the best single method for purifying this compound?
Answer: There is no single "best" method; the choice depends on the physical state of your crude product, the nature of the impurities, and the desired scale.
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For... | Pros | Cons |
| Recrystallization | Crystalline solids; large scale (>1g) | High throughput; excellent for removing minor impurities; cost-effective. | Can have yield losses; requires a suitable solvent system; ineffective for oils. |
| Vacuum Distillation | Thermally stable liquids or low-melting solids | Excellent for separating compounds with different boiling points; can handle large scales. | Requires thermal stability; not suitable for non-volatile impurities; requires specialized equipment. |
| Column Chromatography | Complex mixtures; removal of closely related impurities; small scale (<5g) | High resolution and separation power; versatile. | Labor-intensive; requires significant solvent volumes; can be difficult to scale up. |
A logical approach to selecting a method is visualized in the workflow diagram below.
Diagram 1: Purification Method Selection Workflow
Caption: Decision tree for selecting a primary purification technique.
Q3: How do I properly characterize the purity of my final product?
Answer: A combination of techniques is essential for unequivocally establishing purity.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are the most powerful tools. The ¹H NMR should show a clean signal for the -NH₂ protons (which may be broad) and the absence of signals from organic solvents or other proton-containing impurities. The ¹⁹F NMR is crucial for confirming the fluorine environment and will be very sensitive to any fluorinated impurities.
-
Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify volatile or soluble impurities, respectively, while confirming the mass of the desired product.
-
Melting Point Analysis: For a solid product, a sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
Part 3: Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed for purifying solid, crude this compound.
Objective: To dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Selected recrystallization solvent (e.g., Toluene)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place ~50 mg of crude product in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the tube gently. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid. Heat the mixture gently on a hotplate with stirring.
-
Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them thoroughly under high vacuum to remove all traces of solvent.
Diagram 2: Troubleshooting Failed Recrystallization
Caption: Troubleshooting flowchart for when a product oils out during recrystallization.
Protocol 2: Vacuum Distillation
Objective: To purify a compound by heating it to its boiling point under reduced pressure, separating it from non-volatile impurities, and condensing the vapor back into a purified liquid.
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump with trap
-
Heating mantle and stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude this compound to the distillation flask, filling it no more than two-thirds full.
-
Apply Vacuum: Turn on the condenser cooling water. Slowly and carefully apply vacuum from the pump. The mixture may bubble as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle. Start stirring.
-
Distillation: Monitor the temperature at the distillation head. The temperature will rise and stabilize as the product begins to distill. Collect the fraction that distills over a constant, narrow temperature range.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue of non-volatile material remains in the distillation flask.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Disassemble and collect the purified product.
Protocol 3: Flash Column Chromatography
This is the method of choice for separating complex mixtures or for achieving the highest possible purity on a smaller scale.
Objective: To separate components of a mixture based on their differential adsorption to a stationary phase (silica gel) as they are carried through by a mobile phase (solvent).
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate solvent system)
-
Crude this compound
-
Collection tubes/flasks
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the desired compound an Rf value of ~0.3. A gradient of ethyl acetate in hexanes is a good starting point.
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin applying gentle air pressure to push the solvent through. Collect fractions in test tubes or flasks.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., from 5% Ethyl Acetate in Hexane to 10%, then 15%) to elute compounds that are more strongly adsorbed to the silica. The more polar this compound will elute after less polar impurities.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified this compound.
References
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]
-
Shinoda, K., Hato, M., & Hayashi, T. (1972). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 76(7), 909-914. [Link]
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Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Young, C. J., Mabury, S. A., Martin, J. W., & Muir, D. C. (2013). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 47(9), 4317-4324. [Link]
-
U.S. Environmental Protection Agency. (2016). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. [Link]
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National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonamide. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Oishi, T., et al. (2011). Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 3(7), 541-548. [Link]
-
Regeneron ISEF. (2025). CHEM005 - Total Synthesis of Novel Antivirotics. [Link]
Sources
Validation & Comparative
Comparing the hydrophobicity of Nonafluoropentanamide and other fluoroamides
An In-Depth Guide to the Hydrophobicity of Nonafluoropentanamide and Other Fluoroamides
Authored by a Senior Application Scientist
For researchers and professionals in drug development and materials science, understanding and quantifying the hydrophobicity of fluorinated compounds is paramount. The unique properties imparted by fluorine atoms—namely high electronegativity and small atomic radius—lead to molecules with exceptional thermal stability, chemical resistance, and distinct surface properties. This guide provides a comparative analysis of the hydrophobicity of this compound (NFPA), a five-carbon perfluorinated amide, and contextualizes its behavior against other fluoroamides. We will delve into the molecular origins of fluorocarbon hydrophobicity, present detailed experimental protocols for its measurement, and offer field-proven insights into the practical implications of these properties.
The Molecular Basis of Fluoroamide Hydrophobicity: Beyond Simple Water Repellency
Perfluorinated compounds are renowned for being both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1] This dual nature stems from the unique electronic properties of the carbon-fluorine bond. The high electronegativity of fluorine creates a strong, stable bond and a molecule with very low polarizability, minimizing London dispersion forces, which are the primary interactions between nonpolar molecules.[1]
The hydrophobicity of perfluorinated substances is not merely due to a lack of favorable interactions with water, but rather an amplified entropic penalty for hydrating the molecule. Molecular simulations have revealed that the "fatness" of fluorocarbons—their larger volume compared to analogous hydrocarbons—requires a greater free-energy penalty to create a cavity in the water's hydrogen-bonding network.[2] On surfaces, this translates to less dense packing, leading to weaker van der Waals interactions with water and, consequently, enhanced hydrophobicity.[2]
The structure of a fluoroamide, such as this compound (C₄F₉CONH₂), combines a highly hydrophobic perfluoroalkyl "tail" with a polar amide "head" group (-CONH₂). This amphiphilic character dictates its behavior in aqueous and organic environments. The overall hydrophobicity is a balance between the powerful hydrophobic drive of the fluorinated chain and the hydrophilic, hydrogen-bonding capability of the amide functional group.
Caption: Workflow for contact angle measurement.
Reversed-Phase HPLC for Solute Hydrophobicity
For comparing the intrinsic hydrophobicity of different fluoroamide molecules in solution, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and highly reproducible technique. [3]In RP-HPLC, analytes partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.
A common metric derived from RP-HPLC is log k₀ , which is the retention factor of a compound extrapolated to a mobile phase of 100% water. [4][5]This value serves as an excellent indicator of hydrophobicity. [4]
-
System Setup:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used. [6] * Mobile Phase A: High-purity water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Expert Insight: The choice of organic modifier (acetonitrile vs. methanol) can influence selectivity. For a homologous series of fluoroamides, maintaining consistency is key.
-
-
Sample Preparation:
-
Dissolve each fluoroamide standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Isocratic Elution Series:
-
Perform a series of isocratic (constant mobile phase composition) injections for each fluoroamide.
-
Vary the percentage of the organic modifier (%B) in the mobile phase across a range that provides reasonable retention times (e.g., 40%, 50%, 60%, 70% Acetonitrile).
-
For each run, record the retention time (tᵣ) of the analyte and the column dead time (t₀).
-
-
Data Calculation and Extrapolation:
-
For each isocratic condition, calculate the retention factor, k' :
-
k' = (tᵣ - t₀) / t₀
-
-
Calculate the logarithm of the retention factor, log k' .
-
Plot log k' versus the volume fraction of the organic modifier (φ).
-
Perform a linear regression on the data points. The resulting equation will be in the form: log k' = log k₀ - Sφ . [6] * The y-intercept of this plot is the log k₀ value, which represents the theoretical log retention factor in 100% aqueous mobile phase.
-
Trustworthiness Check: The linearity of the plot (R² > 0.99) validates the extrapolation and ensures the reliability of the log k₀ value.
-
Comparative Data: this compound vs. Other Fluoroamides
While extensive experimental data for this compound is not readily available in public literature, we can infer its properties based on established trends within perfluorinated substance classes and available computational data. The hydrophobicity of per- and polyfluoroalkyl substances (PFAS) is known to increase linearly with the length of the perfluoroalkyl chain. [4]
| Compound/Surface | Structure | Perfluoro-Carbons | Hydrophobicity Metric | Value | Source |
|---|---|---|---|---|---|
| This compound | C₄F₉CONH₂ | 4 | XlogP3 (Predicted) | 2.3 | PubChem [7] |
| Perfluorobutanoic Acid (PFBA) | C₃F₇COOH | 3 | log k₀ | 1.81 | ConnectSci [4] |
| Perfluorohexanoic Acid (PFHxA) | C₅F₁₁COOH | 5 | log k₀ | 2.82 | ConnectSci [4] |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | 7 | log k₀ | 3.84 | ConnectSci [4] |
| Fluorinated Side-Group Polymer | RfCONH- | - | Water Contact Angle | ~110-115° | ResearchGate [8]|
Analysis of Trends:
-
Chain Length Dominance: The data for perfluorinated carboxylic acids clearly demonstrates that hydrophobicity (as measured by log k₀) increases significantly with each additional CF₂ group. [4]We can confidently predict that this compound (C4 chain) is substantially more hydrophobic than a shorter-chain analogue like Heptafluorobutanamide (C3 chain) and less hydrophobic than a longer-chain one like Tridecafluoroheptanamide (C6 chain).
-
Role of the Amide Group: The amide group is polar and capable of hydrogen bonding. Compared to a purely perfluorinated alkane, the amide head group will reduce the overall hydrophobicity. However, when comparing a series of fluoroamides, the dominant factor for relative hydrophobicity will remain the length of the fluorinated tail.
-
Surface Properties: As shown by studies on polymers with fluorinated amide side groups, these molecules are highly effective at creating low-energy, hydrophobic surfaces with water contact angles well above 100°. [8]This confirms the powerful influence of the perfluoroalkyl segment in dictating surface interactions.
-
This compound's Position: With a predicted XlogP of 2.3, this compound is classified as a lipophilic/hydrophobic compound. [7][9]Its hydrophobicity is expected to be comparable to perfluorinated acids with a similar number of carbons, placing it in a category of compounds with significant but not extreme hydrophobicity relative to very long-chain PFAS.
Conclusion for the Modern Researcher
This guide establishes that the hydrophobicity of this compound and its fluoroamide counterparts is a predictable and quantifiable property, primarily dictated by the length of the perfluoroalkyl chain. While the polar amide head group modulates this property, the overwhelming hydrophobic drive of the fluorinated tail is the key determinant in a homologous series.
For professionals in drug development, the tunable hydrophobicity of fluoroamides offers a powerful tool for modifying a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing membrane permeability or altering protein binding interactions. [9][10]For materials scientists, these compounds provide a reliable means to engineer robust, low-energy surfaces for applications ranging from hydrophobic coatings to specialized surfactants. [1][8] The experimental protocols detailed herein—contact angle goniometry for surfaces and RP-HPLC for solutes—provide a validated framework for the precise and accurate characterization of these advanced materials. By applying these methods, researchers can confidently compare candidates and select the optimal fluoroamide for their specific application.
References
-
Chandler, D. (2010). Molecular origins of fluorocarbon hydrophobicity. PMC - NIH. Available at: [Link]
-
Schoen, S., et al. (2012). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Environmental Chemistry. Available at: [Link]
-
Endo, S., et al. (2024). Hydrophobic Sorption Properties of an Extended Series of Anionic Per- and Polyfluoroalkyl Substances Characterized by C18 Chromatographic Retention Measurement. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Hydrophobic push of perfluorinated surfactants onto silica glass... ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). PFAS. Wikipedia. Available at: [Link]
-
Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Summary of the water contact angle measurements... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Valko, K., et al. (1997). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Contact angle. Wikipedia. Available at: [Link]
-
KRÜSS Scientific. (n.d.). Contact angle. KRÜSS Scientific. Available at: [Link]
-
Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Biolin Scientific. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
David, V., & Iordache, A. (2018). SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. Available at: [Link]
-
Krokhin, O. V., et al. (2009). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. PubMed. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C5H2F9NO). PubChemLite. Available at: [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. Available at: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
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A Comparative Guide to Surface Protection: Evaluating Nonafluoropentanamide Against Industry-Standard Alternatives
Prepared by: Senior Application Scientist, Advanced Materials Division
Abstract
In the pursuit of superior surface protection, the demand for materials that offer exceptional repellency, durability, and chemical resistance is paramount. This guide provides a comprehensive performance evaluation of Nonafluoropentanamide, a highly fluorinated compound, as a surface protection agent. Its performance is critically compared against established alternatives: a standard fluoropolymer (Polytetrafluoroethylene), a common silane (Octadecyltrichlorosilane), and an advanced non-fluorinated polymeric coating. Through a series of rigorous, standardized tests, we elucidate the relative strengths and weaknesses of each material, offering researchers, scientists, and product development professionals the empirical data necessary to make informed decisions for their specific applications. This document details the causality behind our experimental design, provides transparent, step-by-step protocols, and presents a quantitative analysis of the results.
Introduction: The Imperative for Advanced Surface Protection
The functional lifetime and reliability of components across industries—from biomedical devices and optical lenses to electronics and automotive parts—are critically dependent on the quality of their surface protection. An ideal protective coating must exhibit a combination of hydrophobicity (water repellency) and oleophobicity (oil repellency), collectively known as omniphobicity. This property is crucial for preventing fouling, corrosion, and contamination, thereby ensuring consistent performance and longevity.[1]
Fluorinated compounds have long been the gold standard in creating low-surface-energy coatings due to the unique electrochemical properties of the carbon-fluorine (C-F) bond.[2] this compound (C₅H₂F₉NO), a molecule featuring a significant degree of fluorination, is a candidate of interest for creating next-generation protective surfaces. Its molecular structure suggests the potential for forming a dense, low-energy monolayer that is highly repellent to a wide range of liquids.
However, the landscape of surface treatments is evolving, with growing interest in the performance of traditional materials and the development of fluorine-free alternatives.[3][4][5] This guide aims to provide a clear, data-driven comparison, contextualizing the performance of this compound not just on its own merits, but in relation to prominent materials used in the field today.
Rationale for Comparator Selection
To establish a robust and relevant comparison, we selected three alternative surface treatments, each representing a different class of material with a distinct mechanism of action and application history.
-
Polytetrafluoroethylene (PTFE): A benchmark fluoropolymer renowned for its exceptional chemical inertness and low coefficient of friction. It serves as the industry-standard fluorinated comparator.
-
Octadecyltrichlorosilane (OTS): A long-chain alkylsilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces. It is a widely used standard for creating hydrophobic, non-fluorinated surfaces.
-
Non-Fluorinated Polymer (Acrylic-based): Representing the emerging class of environmentally conscious alternatives, these coatings aim to replicate the performance of fluoropolymers without the use of fluorine.[3][6]
Experimental Design & Key Performance Metrics
Our evaluation is structured around three core pillars of surface protection performance: Surface Wettability, Mechanical Durability, and Chemical Resistance. The causality for this choice is that an effective coating must not only repel fluids initially but also maintain this property after being subjected to physical abrasion and chemical attack, simulating real-world conditions.
Key Performance Metrics:
-
Static Contact Angle (SCA): Measures the angle a liquid droplet forms with the surface.[7][8][9] Higher angles for water (hydrophobicity) and hexadecane (oleophobicity) indicate superior repellency.[10]
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles, which indicates the "stickiness" of a droplet to the surface. Lower hysteresis is desirable for self-cleaning applications.
-
Surface Free Energy (SFE): A quantitative measure of a surface's intrinsic energy.[11][12] Lower SFE values correlate with enhanced repellency. This is calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method with multiple probe liquids.[8][13]
-
Abrasion Resistance: Assesses the coating's ability to withstand mechanical wear while retaining its repellent properties.[14][15][16]
-
Chemical Resistance: Evaluates the coating's integrity after exposure to corrosive or reactive chemicals.[17][18][19]
Materials and Methods
Substrate Preparation
Causality: A pristine and uniformly prepared substrate is critical for ensuring consistent coating adhesion and eliminating variables that could confound the performance results. Silicon wafers were chosen for their smooth, uniform surface, which is ideal for precise analytical measurements like contact angle goniometry.
-
Cleaning: Silicon wafers (1x1 cm) were sonicated in sequential baths of acetone, isopropyl alcohol, and deionized (DI) water for 15 minutes each.
-
Drying: Wafers were dried under a stream of high-purity nitrogen gas.
-
Activation: Immediately before coating, wafers were treated with an oxygen plasma cleaner for 5 minutes to remove any residual organic contaminants and generate a uniform, hydroxylated surface (-OH groups) to promote coating adhesion.
Coating Application Protocols
-
Prepare a 0.5% (w/v) solution of this compound in a fluorinated solvent (e.g., HFE-7100).
-
Prepare a 0.5% (w/v) solution of OTS in anhydrous toluene.
-
Immerse the activated silicon wafers into the respective solutions for 60 minutes at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
Remove wafers and rinse thoroughly with the corresponding pure solvent to remove any physisorbed molecules.
-
Cure the coated wafers in an oven at 110°C for 30 minutes.
-
Dispense 100 µL of a 1% PTFE dispersion (in a fluorinated solvent) or the acrylic-based polymer solution onto the center of an activated silicon wafer.
-
Spin coat at 2000 RPM for 60 seconds to achieve a uniform film.
-
Transfer the coated wafer to a hotplate and bake at 150°C for 15 minutes to cure the film and evaporate the solvent.
Experimental Workflow Diagram
Caption: Workflow from substrate preparation to performance testing.
Performance Evaluation Protocols
-
Apparatus: Automated goniometer with high-speed camera.
-
Probe Liquids: Deionized (DI) Water, Diiodomethane, and Hexadecane.
-
Static Contact Angle (SCA): Dispense a 5 µL droplet of each probe liquid onto the coated surface. Measure the angle at the three-phase contact line. Record the average of 5 measurements at different locations.
-
Contact Angle Hysteresis (CAH): Dispense a 5 µL droplet. Slowly increase the volume to 15 µL to measure the advancing angle (θₐ), then decrease the volume back to 5 µL to measure the receding angle (θᵣ). CAH = θₐ - θᵣ.
-
Surface Free Energy (SFE): Calculate SFE using the OWRK method based on the SCA of water and diiodomethane.
-
Standard: Based on ASTM D4060 methodology.
-
Apparatus: Rotary platform abrader with CS-10 wheels and a 250g load.
-
Procedure: a. Measure the initial water contact angle of the coated sample. b. Subject the sample to 100 abrasion cycles. c. Clean the surface with a soft brush and compressed air. d. Re-measure the water contact angle. e. Repeat in increments of 100 cycles until the contact angle drops by more than 20% from its initial value.
-
Metric: The number of cycles endured before significant performance degradation.
-
Standard: Adapted from ASTM D1308 and ASTM D543.[17][18][20]
-
Reagents: 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), and Toluene.
-
Procedure: a. Measure the initial water contact angle. b. Immerse separate coated samples into each of the three chemical reagents for 24 hours at room temperature.[21] c. Remove samples, rinse with DI water (for HCl and NaOH) or ethanol (for Toluene), and dry with nitrogen. d. Re-measure the water contact angle and visually inspect for any signs of degradation (e.g., blistering, delamination).
-
Metric: Percentage change in water contact angle after immersion.
Chemical Resistance Testing Workflow
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A Senior Application Scientist's Guide to Benchmarking Nonafluoropentanamide Against Commercial Surfactants
Authored for Researchers, Scientists, and Drug Development Professionals
In fields ranging from advanced drug delivery to industrial formulations, the selection of a surfactant is a critical decision that dictates the stability, efficacy, and performance of the final product. Surfactants, with their unique ability to reduce surface and interfacial tension, are indispensable.[1][2] This guide provides a rigorous framework for evaluating the performance of Nonafluoropentanamide, a novel fluorinated compound, against established, commercially available surfactants.
The following protocols and comparative data are designed to provide a comprehensive, evidence-based methodology for surfactant selection. We will explore the core performance metrics, the experimental setups required to measure them, and the scientific principles that justify these choices.
Introduction to Surfactant Benchmarking
A surfactant's value is determined by its efficiency and effectiveness in a given application.[3] Efficiency is the concentration at which a surfactant begins to form micelles, known as the Critical Micelle Concentration (CMC). A lower CMC indicates a more efficient surfactant. Effectiveness is the maximum reduction in surface tension achieved, which correlates to properties like wetting and emulsification.[3]
This compound, with its perfluorinated hydrophobic tail and a polar amide head, is hypothesized to exhibit potent surface-active properties. Fluorosurfactants are known for their exceptional ability to lower surface tension at very low concentrations. This guide will establish the experimental basis to test this hypothesis against two industry-standard benchmarks:
-
Sodium Dodecyl Sulfate (SDS): A widely used anionic surfactant known for its strong detergency.[4]
-
Triton™ X-100: A versatile non-ionic surfactant valued for its emulsification and wetting properties.[5][6]
Core Performance Metrics & Experimental Protocols
To objectively compare these surfactants, we will focus on two primary performance indicators:
-
Surface Tension Reduction & Critical Micelle Concentration (CMC): This dual measurement provides the most critical data on a surfactant's efficiency and effectiveness.
-
Wetting Performance (Contact Angle Measurement): This evaluates the surfactant's ability to promote spreading of a liquid on a solid surface, a crucial parameter in coating and drug delivery applications.
Protocol: Surface Tension and CMC Determination
The relationship between surfactant concentration and the surface tension of a solution is the cornerstone of characterization. As surfactant concentration increases, surface tension decreases until it reaches a plateau. This point of inflection is the CMC.[7]
Causality: Measuring surface tension as a function of concentration allows us to determine both the minimum concentration needed for maximum effect (efficiency) and the maximum effect achievable (effectiveness). This is fundamental to optimizing formulations to be cost-effective and performant.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of each surfactant (this compound, SDS, Triton™ X-100) in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution, ranging from 0.001 mM to 10 mM.
-
Measurement: Use a force tensiometer with a Du Noüy ring or Wilhelmy plate to measure the surface tension of each dilution at a controlled temperature (e.g., 25°C).
-
Data Plotting: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is the concentration at which the curve's slope changes and plateaus. The surface tension at this plateau is the γCMC.
Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol: Wetting Performance via Contact Angle
A surfactant's ability to enhance the spreading of a liquid across a surface is quantified by measuring the contact angle of a droplet on a standardized hydrophobic surface (e.g., paraffin film). A lower contact angle signifies superior wetting.
Causality: This protocol directly measures the practical impact of surface tension reduction on a solid-liquid interface. For applications requiring uniform coating or penetration into a porous medium, a low contact angle is essential for efficacy.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of each surfactant at a concentration of 1.5x their determined CMC. This ensures the presence of micelles and maximum surface activity.
-
Surface Preparation: Prepare a clean, uniform, and hydrophobic solid substrate (e.g., Parafilm® stretched over a glass slide).
-
Droplet Deposition: Using a goniometer, carefully deposit a small, standardized volume (e.g., 5 µL) of the surfactant solution onto the substrate.
-
Angle Measurement: Immediately capture an image of the droplet and use the goniometer's software to measure the angle formed between the substrate and the tangent of the droplet's edge.
-
Replication: Repeat the measurement at least five times for each surfactant solution to ensure statistical validity.
Workflow for Contact Angle Measurement
Caption: Experimental workflow for comparative wetting analysis.
Comparative Data Summary
The following table presents expected performance values for the benchmark surfactants, SDS and Triton™ X-100. The values for this compound are to be populated upon completion of the described experimental protocols.
| Performance Metric | This compound | Sodium Dodecyl Sulfate (SDS) | Triton™ X-100 |
| Molecular Weight ( g/mol ) | ~299.08 | ~288.38 | ~647 (average) |
| Type | Non-ionic (expected) | Anionic | Non-ionic |
| CMC (mM in H₂O) | To be determined | 8.2 | 0.24 |
| Surface Tension at CMC (γCMC, mN/m) | To be determined | ~39 | ~33 |
| Contact Angle at 1.5x CMC (°) | To be determined | ~70° | ~30° |
Note: Literature values for SDS and Triton™ X-100 can vary slightly based on purity and experimental conditions.
Authoritative Grounding & Discussion
The choice of surfactant often involves a trade-off between performance and other factors like toxicity and biodegradability. Anionic surfactants like SDS are powerful detergents but can be harsh on biological systems.[7] Non-ionic surfactants are generally milder and offer excellent wetting and emulsification, making them suitable for a wider range of applications, including pharmaceuticals.[8][9]
This compound, as a fluorosurfactant, is anticipated to exhibit a very low CMC and achieve a lower γCMC than its hydrocarbon-based counterparts. This is due to the strong repulsive forces of the fluorinated chains, which promote their expulsion from the bulk water phase to the surface. However, the environmental persistence and potential bioaccumulation of per- and polyfluoroalkyl substances (PFAS) are significant considerations that must be weighed against their performance advantages.
This guide provides the foundational protocols for an objective, data-driven comparison. By rigorously applying these methods, researchers and developers can accurately benchmark this compound's performance and make informed decisions based on empirical evidence. The self-validating nature of these protocols ensures that the generated data is reliable and directly comparable to established industry standards.
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Analysis of the surface energy of Nonafluoropentanamide-treated substrates
A Senior Application Scientist's Guide to the Analysis of Surface Energy on Nonafluoropentanamide-Treated Substrates
In the realms of advanced materials, medical device fabrication, and drug delivery systems, the ability to precisely control surface properties is paramount. The creation of low-energy, non-adhesive surfaces is a frequent objective, for which fluorinated compounds are often the materials of choice. This guide provides an in-depth analysis of the surface energy of substrates treated with this compound, a perfluorinated compound valued for its ability to create highly repellent surfaces.
This document will serve as a practical comparison guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of surface energy, provide detailed experimental protocols for its measurement, and compare the performance of this compound with other common surface treatments.
The Critical Role of Surface Energy in Scientific Applications
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It dictates how a material will interact with its environment, particularly with liquids. A high surface energy generally signifies a surface that is easily "wetted" by liquids, a characteristic of materials like metals and glass.[1][2] Conversely, low surface energy surfaces, such as those treated with fluoropolymers, repel liquids, causing them to bead up.[1][2]
The manipulation of surface energy is critical in a multitude of applications:
-
Medical Devices: Low surface energy coatings are employed to reduce the adhesion of proteins and cells, thereby preventing biofouling on implants and surgical tools.
-
Drug Delivery: The surface energy of microparticles and nanoparticles can influence their stability, aggregation, and interaction with biological systems.
-
Microelectronics: Controlling surface energy is essential for the precise patterning of surfaces in the fabrication of microchips and sensors.
This compound: A Potent Surface Modifier
This compound (C₅H₂F₉NO) is a per- and polyfluoroalkyl substance (PFAS) characterized by a nine-fluorine alkyl chain.[3][4] It is this highly fluorinated tail that imparts its potent hydrophobic (water-repelling) and lipophobic (oil-repelling) properties.[5][6] When applied to a substrate, this compound molecules orient themselves to expose the low-energy fluorinated chains, dramatically lowering the surface energy of the substrate.
Quantifying Surface Energy: The Contact Angle Approach
The most common method for determining the surface energy of a solid is through contact angle measurements.[7][8][9] This technique involves placing a droplet of a liquid with known surface tension onto the solid surface and measuring the angle formed at the three-phase (solid-liquid-vapor) boundary.[8][9]
A key theoretical framework for calculating surface energy from contact angle data is the Owens-Wendt-Rabel-Kaelble (OWRK) method .[10][11][12] The OWRK method partitions the total surface energy (γ) into two components: a dispersive component (γᵈ) and a polar component (γᵖ).[10][11][12]
-
Dispersive Component (γᵈ): Arises from van der Waals forces and is present in all materials.
-
Polar Component (γᵖ): Originates from dipole-dipole interactions, hydrogen bonding, and other polar interactions.
The total surface energy is the sum of these two components: γ = γᵈ + γᵖ.
To determine the surface energy of a solid using the OWRK method, the contact angles of at least two liquids with known dispersive and polar components of their surface tension must be measured.[7][10]
Experimental Workflow for Surface Energy Analysis
The following diagram illustrates the typical workflow for determining the surface energy of a this compound-treated substrate.
Caption: Molecular orientation of this compound.
Conclusion
The treatment of substrates with this compound offers a highly effective method for creating surfaces with exceptionally low energy. This guide has provided a comprehensive framework for the analysis of such surfaces, from the underlying theory to detailed experimental protocols and comparative data. By understanding and applying these principles, researchers and drug development professionals can better control and characterize the surface properties of materials, leading to advancements in a wide range of scientific and technological fields. As the regulatory landscape for PFAS evolves, the continued exploration of both fluorinated and non-fluorinated alternatives will be crucial for the development of next-generation materials.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nonafluoropentanamide Detection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds is paramount. This guide provides an in-depth comparison of validated analytical methods for the detection of Nonafluoropentanamide, a per- and polyfluoroalkyl substance (PFAS). We will explore the technical nuances of two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), grounding our discussion in the principles of scientific integrity and regulatory expectations.
This compound (C5H2F9NO) is a fluorinated amide.[1][2] Its detection is critical in various matrices, from environmental samples to biological fluids, due to the persistence and potential toxicity associated with the broader class of PFAS compounds. The validation of analytical methods used to detect such compounds is not merely a procedural step but a cornerstone of data reliability and regulatory compliance. This guide is designed to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Pillar 1: The Foundation of Method Validation
Before delving into specific methodologies, it is crucial to understand the universal principles of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[3][4][5][6][7][8][9] The objective is to demonstrate reliability, reproducibility, and accuracy.
The core performance characteristics that must be evaluated during validation are:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar 2: Comparative Deep Dive: LC-MS/MS vs. GC-MS/MS
The choice of an analytical platform is the first critical decision in method development. For PFAS, which includes this compound, LC-MS/MS is the predominant technique due to its high sensitivity and applicability to a wide range of non-volatile compounds.[10][11][12][13][14][15] However, GC-MS is a powerful complementary technique, especially for more volatile or semi-volatile PFAS.[16][17][18]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Rationale
LC-MS/MS is the gold standard for most PFAS analysis for several key reasons. Firstly, it directly analyzes compounds in the liquid phase, obviating the need for derivatization, which can be a source of variability. Secondly, the use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of this compound in complex matrices.[12] The initial separation by liquid chromatography minimizes matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.
Caption: LC-MS/MS workflow for this compound analysis.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Causality: SPE is employed to remove interfering matrix components (salts, proteins, lipids) and to concentrate the analyte, thereby enhancing sensitivity and method robustness. A weak anion exchange (WAX) sorbent is often effective for PFAS.
-
Step 1: To 500 µL of plasma, add 50 µL of an internal standard (e.g., ¹³C-labeled this compound) solution and 1 mL of 0.1% formic acid in water. Vortex to mix.
-
Step 2: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Step 3: Load the prepared sample onto the SPE cartridge.
-
Step 4: Wash the cartridge with 5 mL of a 25:75 methanol:water solution to remove polar interferences.
-
Step 5: Elute the this compound and internal standard with 5 mL of 5% ammonium hydroxide in methanol.
-
Step 6: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 500 µL of 80:20 methanol:water for injection. This ensures compatibility with the initial mobile phase conditions.
-
-
UHPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 stationary phase provides the necessary hydrophobicity to retain this compound.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol. The buffer is necessary for efficient ionization.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operated in negative ion ESI mode. The MRM transitions for this compound and its labeled internal standard must be optimized (e.g., by infusing the pure standard).
-
Trustworthiness: The Self-Validating System
This protocol incorporates self-validating elements. The use of a stable isotope-labeled internal standard (SIL-IS) is critical. The SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, correcting for any sample-to-sample variability in recovery or matrix effects. Furthermore, each analytical run must include calibration standards to define the calibration curve, and quality control (QC) samples at low, medium, and high concentrations to independently verify the accuracy and precision of the run.[7] Acceptance criteria for the QC samples (e.g., within ±15% of the nominal value) must be met for the run to be considered valid.
Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Expertise & Experience: The Rationale
While less common for this class of compounds, GC-MS/MS can be a viable and powerful alternative or confirmatory technique.[19] It offers excellent chromatographic resolution. For a compound like this compound, which contains an amide group, direct analysis can be challenging due to its polarity and potential for thermal degradation in the hot GC inlet. Therefore, a derivatization step to a less polar, more volatile analogue is often necessary to achieve good peak shape and reproducibility.
Caption: GC-MS/MS workflow for this compound analysis.
-
Sample Preparation (Extraction & Derivatization):
-
Causality: Liquid-liquid extraction (LLE) is a classic technique to move the analyte from an aqueous matrix to an organic solvent. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amide with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Step 1: To 1 mL of a water sample, add 50 µL of an internal standard solution.
-
Step 2: Perform LLE by adding 2 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.
-
Step 3: Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.
-
Step 4: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Step 5: Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Step 6: Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for general-purpose separations.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes. This temperature program ensures the separation of the derivatized analyte from other matrix components.
-
Injection Mode: Splitless, to maximize sensitivity.
-
MS/MS Detection: Operated in EI mode. MRM transitions for the TMS-derivatized this compound and its corresponding IS must be determined.
-
Pillar 3: Authoritative Grounding & Data-Driven Comparison
The performance of these two methods must be quantitatively assessed against the validation parameters established by regulatory guidelines.[9][20] The following tables summarize the expected performance characteristics based on extensive experience with similar analytes.
Table 1: Validation Performance Summary for LC-MS/MS
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | S/N > 10, Acc/Prec criteria met | 0.1 ng/mL |
| Selectivity | No significant interfering peaks | No interferences observed |
| Matrix Effect (%) | 85% - 115% | 92% - 108% |
| Recovery (%) | Consistent and reproducible | > 85% |
Table 2: Validation Performance Summary for GC-MS/MS
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Range | - | 1 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.1% to +9.3% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| LLOQ | S/N > 10, Acc/Prec criteria met | 1 ng/mL |
| Selectivity | No significant interfering peaks | No interferences observed |
| Derivatization Efficiency | Consistent and reproducible | > 90% |
| Recovery (%) | Consistent and reproducible | > 80% |
Table 3: Head-to-Head Comparison
| Feature | LC-MS/MS | GC-MS/MS |
| Sensitivity | Very High (sub-ng/mL) | High (low-ng/mL) |
| Sample Throughput | High (fast gradients) | Moderate (longer run times) |
| Sample Prep | Moderate (SPE) | Complex (LLE + Derivatization) |
| Robustness | High (less prone to inlet issues) | Moderate (inlet can be a source of issues) |
| Confirmation | Excellent | Excellent |
| Cost (Operational) | Higher (solvents, columns) | Lower |
| Best For | Primary quantitative analysis, polar and non-volatile compounds | Confirmatory analysis, specific matrices, semi-volatile compounds |
Conclusion and Recommendations
For the routine, high-sensitivity quantification of this compound in biological and environmental matrices, the LC-MS/MS method is demonstrably superior . Its primary advantages are its higher sensitivity, simpler sample preparation that avoids chemical derivatization, and overall robustness. The validation data shows it can reliably achieve a lower limit of quantitation with excellent accuracy and precision.
The GC-MS/MS method serves as an excellent orthogonal technique . While its sensitivity is slightly lower and the sample preparation is more involved, its value lies in its power as a confirmatory method. If a regulatory question arises or if an unusual matrix interference is suspected in the LC-MS/MS analysis, having a validated GC-MS/MS method provides an independent and chemically different technique to verify the results.
Ultimately, the choice of method depends on the specific application. For drug development and toxicokinetic studies requiring the lowest possible detection limits, LC-MS/MS is the clear choice. For certain environmental monitoring applications or as a secondary, confirmatory method, GC-MS/MS is a robust and reliable alternative. Both methods, when properly validated according to the principles outlined in this guide, can provide the trustworthy and authoritative data required by the scientific and regulatory communities.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Schultes, L., et al. (2024). Filling the Gaps in PFAS Detection: Integrating GC-MS Non-Targeted Analysis for Comprehensive Environmental Monitoring and Exposure Assessment. ACS Publications. [Link]
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McHale, C. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. [Link]
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Efficacy of Nonafluoropentanamide in reducing surface friction compared to PTFE
An In-Depth Technical Guide to the Comparative Efficacy of Nonafluoropentanamide and PTFE in Surface Friction Reduction
Executive Summary
For decades, Polytetrafluoroethylene (PTFE) has been the undisputed benchmark for low-friction surface applications, utilized in industries ranging from aerospace to medicine.[1][2] Its unique chemical inertness and exceptionally low coefficient of friction have made it indispensable.[3][4] However, the search for novel materials with specialized properties, potentially offering improved adhesion, tailored surface energy, or alternative application methods, has led to investigations into smaller, functionalized fluorinated molecules. This guide provides a detailed comparison between the established performance of PTFE and the theoretical potential of this compound (C₅H₂F₉NO), a short-chain perfluorinated amide.
The Benchmark: Polytetrafluoroethylene (PTFE)
PTFE is a high-molecular-weight fluoropolymer consisting of a long carbon chain fully saturated with fluorine atoms.[1] This unique molecular architecture is the source of its remarkable properties.
Mechanism of Low Friction
The low-friction nature of PTFE is not attributed to a single property but rather a combination of factors at the molecular level:
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to very strong and stable Carbon-Fluorine (C-F) bonds.[2][5] These bonds create a protective, non-reactive "sheath" around the carbon backbone.[5]
-
Low Surface Energy: The fluorine sheath results in extremely weak intermolecular van der Waals forces.[5] This low surface energy means that other materials have very little to adhere to, resulting in PTFE's characteristic non-stick and hydrophobic nature.[1][5]
-
Low Coefficient of Friction: Consequently, the force required to initiate or sustain movement across a PTFE surface is exceptionally low. Its coefficient of friction is one of the lowest of any solid material, typically ranging from 0.04 to 0.10.[1][3]
Application and Material Properties
PTFE is typically applied as a coating through methods like spraying or dipping a liquid dispersion of PTFE particles, followed by a high-temperature curing (sintering) process to fuse the particles into a continuous film.[6][7][8]
| Property | Typical Value / Characteristic | Source(s) |
| Kinetic Coefficient of Friction | 0.04 - 0.10 (against polished steel) | [1][3] |
| Maximum Use Temperature | ~260 °C (500 °F) | [4][9] |
| Chemical Resistance | Excellent; inert to most chemicals | [1][4] |
| Water Absorption | Negligible (Hydrophobic) | [1][4] |
| Application Method | Spraying/Dipping followed by thermal curing | [6][8] |
The Challenger: A Theoretical Profile of this compound
This compound (CAS 13485-61-5) is a small molecule with the chemical structure C₄F₉CONH₂.[10][11] Unlike the long, repeating polymer chains of PTFE, it is a discrete compound. Its potential as a friction-reducing agent can be hypothesized by examining its two distinct molecular regions.
Hypothesized Mechanism of Action
-
The Perfluorinated Tail (C₄F₉-): This section of the molecule is structurally similar to a short segment of PTFE. It is expected that this fluorinated tail would orient itself away from the substrate, creating a terminal surface with very low surface energy, similar to that of PTFE. This would be the primary contributor to reducing surface friction.
-
The Amide Head (-CONH₂): This functional group is polar and capable of forming hydrogen bonds. This is a critical distinction from non-polar PTFE. This "head" group could potentially form strong adhesive bonds with a variety of substrates, especially those with hydroxyl or oxide groups.
This dual-nature structure suggests that this compound may function as a self-assembled monolayer (SAM) , where the amide head anchors the molecule to the surface and the fluorinated tails form a dense, ordered, low-energy outer layer.
Proposed Experimental Protocol for Comparative Efficacy
To move from theoretical postulation to empirical evidence, a rigorous, side-by-side comparison is necessary. As a Senior Application Scientist, I propose the following self-validating experimental workflow. The objective is to measure and compare the static and kinetic coefficients of friction, as well as the durability of coatings formed by both PTFE and this compound.
Materials and Substrate Preparation
-
Substrates: Polished stainless steel coupons (e.g., 316L, 5cm x 5cm). The smooth, consistent surface provides an ideal base for coating and friction measurements.
-
PTFE: Commercial liquid dispersion of PTFE.
-
This compound: Purity >98%.[12]
-
Solvent: High-purity ethanol for dissolving this compound.
-
Cleaning: Deionized water, isopropanol, ultrasonic bath.
Protocol:
-
Thoroughly clean all stainless steel coupons by sequential ultrasonic bathing in deionized water, isopropanol, and a final deionized water rinse.
-
Dry the coupons under a stream of high-purity nitrogen gas.
-
Treat the coupons with a plasma cleaner for 5 minutes to create a uniformly activated, high-energy surface to promote coating adhesion.
Coating Application
PTFE Coating Protocol:
-
Prepare the substrate as described above. A pre-treatment with a primer may be used to enhance adhesion.[6]
-
Apply the PTFE dispersion using an automated spray coater to ensure a uniform thickness (target: 0.0003″–0.0008″).[4]
-
Cure the coated coupons in an industrial oven according to the manufacturer's specifications (e.g., ramp to a specific temperature and hold).[6][8]
This compound (SAM) Coating Protocol:
-
Prepare a 1 mM solution of this compound in high-purity ethanol.
-
Completely immerse the cleaned and activated substrates in the solution for 24 hours in a sealed container to allow for self-assembly.
-
Remove the substrates, rinse thoroughly with ethanol to remove any non-adsorbed molecules, and dry with nitrogen gas.
Friction and Durability Testing
This protocol will follow the principles outlined in ASTM D1894, a standard test method for static and kinetic coefficients of friction.[13][14]
-
Apparatus: A coefficient of friction tester (tribometer) equipped with a sled of known mass (e.g., 200g) and a force transducer.
-
Test Conditions: Controlled environment at 23 °C ± 2 °C and 50% ± 5% relative humidity.
Measurement Protocol:
-
Place the coated substrate on the stationary plane of the tribometer.
-
Place the sled, also wrapped in a specified material (e.g., polished steel), onto the coated surface.
-
Initiate the test. The plane will move at a constant, slow speed (e.g., 150 mm/min).
-
The force transducer will record the force required to initiate motion (for static friction) and the average force required to maintain motion (for kinetic friction).[13][15]
-
Calculate the coefficients of friction:
-
Static COF (μs) = (Maximum initial force) / (Sled Weight)
-
Kinetic COF (μk) = (Average force during sliding) / (Sled Weight)[13]
-
-
Repeat the measurement at least five times for each sample type to ensure statistical validity.
Durability Protocol (Reciprocating Wear):
-
Use a reciprocating tribometer to slide a counter-surface (e.g., a steel ball) back and forth across the coated sample under a defined load for a set number of cycles (e.g., 10,000 cycles).
-
Measure the kinetic coefficient of friction periodically throughout the test (e.g., every 1,000 cycles) to observe any degradation in performance.[16]
Experimental Workflow Diagram
Caption: Experimental workflow for comparing PTFE and this compound coatings.
Anticipated Data and Interpretation
The proposed experiments would yield quantitative data allowing for a direct and objective comparison.
Comparative Data Table (Template)
| Parameter | PTFE Coating | This compound (SAM) | Expected Outcome & Interpretation |
| Static COF (μs) | Experimental Value | Experimental Value | A lower value indicates less force is needed to start motion. |
| Kinetic COF (μk) | Experimental Value | Experimental Value | A lower value indicates less force is needed to sustain motion. |
| COF after 10,000 Wear Cycles | Experimental Value | Experimental Value | A smaller increase in COF indicates higher coating durability. |
| Coating Thickness | ~10-20 µm | ~1-2 nm | Demonstrates the fundamental difference between a bulk coating and a monolayer. |
| Adhesion to Substrate | Mechanical Keying | Covalent/Hydrogen Bonding | This compound's amide head may offer superior adhesion on certain substrates. |
Conclusion and Future Outlook
PTFE remains the gold standard for low-friction applications due to its proven performance, thermal stability, and chemical inertness.[17][18] Its mechanism of action is well-understood and its properties are extensively documented.[5]
This compound presents a theoretically compelling alternative. Its bifunctional nature, with a fluorinated, low-energy tail and a polar, adhesive head, suggests it could form a durable, low-friction self-assembled monolayer. This could offer advantages in applications where minimal coating thickness and strong substrate adhesion are paramount.
However, without direct experimental data, this comparison remains speculative. The detailed experimental protocol provided in this guide offers a clear and robust pathway for researchers and drug development professionals to generate the necessary data. Such a study would definitively determine the efficacy of this compound and clarify its potential as a viable alternative or complementary technology to PTFE in the field of surface friction modification.
References
- How Experts Apply PTFE Co
- Understanding the Coating Process: PTFE, Teflon®, and Xylan®.
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- How Does Ptfe's Coefficient Of Friction Compare To Other Plastics?. Kintek.
- How PTFE/Teflon Is Prepared And Applied.
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- Frictional Surface Properties of Filled PTFE. Hindustan Nylons.
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- How to Measure Coefficient of Friction: Step-by-Step Guide & Its Formula. (2025, September 12). WorldofTest.com.
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- PTFE vs Common Plastics: Performance Comparison and Sealing Applic
- Why Does PTFE Have the Lowest Friction Coefficient?. (2025, July 3).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Nonafluoropentanamide
As researchers and scientists at the forefront of drug development, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Nonafluoropentanamide, a per- and polyfluoroalkyl substance (PFAS), is a valuable research chemical; however, its disposal requires a rigorous and informed approach. Due to the exceptional strength of the carbon-fluorine bond, PFAS compounds like this compound are highly persistent in the environment, earning them the moniker "forever chemicals"[1][2].
This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of this compound waste. The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to understand its associated hazards. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.
Key Hazards:
Exposure can occur through inhalation, skin contact, eye contact, and ingestion[3]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat must be worn to protect from skin contact.
-
Ventilation: All handling of this compound, especially outside of a sealed container, must be performed in a certified chemical fume hood to prevent inhalation of fumes or dust[3].
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | [3][4] |
| CAS Number | 13485-61-5 | [3][4] |
| Molecular Formula | C₅H₂F₉NO | [4] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Carbon oxides, Hydrogen fluoride, Nitrogen oxides | [3] |
The Core Principle: Segregation and Professional Disposal
The single most critical principle for this compound disposal is that it must never be disposed of via the sanitary sewer (drain) or in regular solid waste trash[3]. Drain disposal is strictly prohibited as it can lead to the release of this persistent chemical into waterways and damage plumbing infrastructure[3].
All materials contaminated with this compound must be collected as hazardous chemical waste and disposed of through an approved waste disposal facility[3]. This is the only acceptable and safe pathway.
Step-by-Step Waste Collection and Handling Protocol
This protocol ensures that all this compound waste is collected safely and in a compliant manner, ready for professional disposal.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap.
-
The container must be clean and free of any other chemical residue to prevent unintended reactions.
-
Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Clearly write "this compound Waste" and list all components if it is a mixture.
Step 2: Segregate All Contaminated Materials
-
Pure Chemical & Solutions: Carefully transfer any unused this compound or solutions containing it into the designated waste container inside a chemical fume hood.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves must be collected in a sealed, labeled plastic bag or a designated solid waste container.
-
Spill Cleanup Debris: Any inert absorbent material (e.g., vermiculite or sand) used to clean up a this compound spill must be collected and placed in the hazardous waste container[3].
Step 3: Store Waste Appropriately
-
Keep the hazardous waste container tightly sealed when not in use[3].
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and away from strong oxidizing agents to prevent hazardous reactions[3].
Step 4: Arrange for Professional Disposal
-
Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not allow hazardous waste to accumulate. Follow all institutional and local regulations regarding storage time limits.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Small-Scale Laboratory Spill:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the full, appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into your designated hazardous waste container[3].
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Do not allow the spilled product to enter drains, other waterways, or soil[3].
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so[3].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen[3].
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel [3].
The Science Behind Approved PFAS Disposal Technologies
As this compound is a PFAS, its ultimate destruction is managed by specialized facilities. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on technologies capable of handling these persistent chemicals[5][6][7]. Understanding these methods underscores the importance of not attempting disposal in the laboratory.
-
High-Temperature Incineration: This is a promising method for the permanent destruction of PFAS[1]. It requires extremely high temperatures (often above 1,000°C) and precise control to break the strong carbon-fluorine bonds[8]. Incomplete combustion can lead to the formation of other hazardous fluorinated products, making professional management essential[5].
-
Hazardous Waste Landfills: These are specially engineered landfills designed to contain hazardous materials and prevent them from leaching into the environment. This method contains the PFAS but does not destroy it[1][7].
-
Deep-Well Injection: This technique involves injecting liquid waste into deep, geologically stable underground formations, well below sources of drinking water, to permanently isolate it[1][7].
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific integrity but also with the highest standards of safety and environmental responsibility.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [URL: [Link]]
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This compound | C5H2F9NO | CID 4191132. PubChem, National Institutes of Health. [URL: [Link]]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [URL: [Link]]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
